molecular formula C7H4FNS B075342 4-Fluorophenyl isothiocyanate CAS No. 1544-68-9

4-Fluorophenyl isothiocyanate

Cat. No.: B075342
CAS No.: 1544-68-9
M. Wt: 153.18 g/mol
InChI Key: NFIUJHJMCQQYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H4FNS and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUJHJMCQQYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061768
Record name p-Fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-68-9
Record name 4-Fluorophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1544-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorophenyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-fluoro-4-isothiocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenyl Isothiocyanate: Chemical Properties, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate is a versatile organosulfur compound that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its unique chemical reactivity, stemming from the electrophilic isothiocyanate group and the electron-withdrawing fluorine atom on the phenyl ring, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its synthesis and analysis, and a summary of the known biological activities of this compound, with a focus on its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic pungent odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₄FNS
Molecular Weight 153.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 24-26 °C
Boiling Point 228 °C
Density 1.25 g/cm³ (predicted)
Solubility Soluble in most organic solvents such as dichloromethane (B109758), chloroform, ethyl acetate, and acetone. Insoluble in water.
Flash Point 89 °C (192.2 °F) - closed cup

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for its extensive use in the synthesis of thiourea, thiocarbamate, and dithiocarbamate (B8719985) derivatives, many of which exhibit interesting biological activities.

The presence of the fluorine atom at the para-position of the phenyl ring influences the reactivity of the isothiocyanate group through its electron-withdrawing inductive effect. This effect can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate.

This compound is stable under normal laboratory conditions but should be protected from moisture, as the isothiocyanate group can slowly hydrolyze to the corresponding amine. It is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.

Experimental Protocols

Synthesis of this compound from 4-Fluoroaniline (B128567)

A common and effective method for the synthesis of this compound involves the reaction of 4-fluoroaniline with thiophosgene (B130339).[1]

Materials:

  • 4-Fluoroaniline

  • Thiophosgene (CSCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stirring bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred 4-fluoroaniline solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[2][3][4][5]

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Receiving flask cooled in an ice bath

Procedure:

  • Set up the short-path distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask using a heating mantle with stirring.

  • Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 228 °C. For example, at a pressure of a few mmHg, the boiling point will be substantially reduced.

  • The purified this compound will be collected as a colorless to pale yellow liquid in the receiving flask, which may solidify upon cooling.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for its identification in reaction mixtures. A general protocol is outlined below, which may require optimization based on the specific instrument and column used.[6][7][8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of aromatic compounds (e.g., HP-5MS, DB-5MS)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Final hold: Hold at 250 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration would be around 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.

Data Analysis:

  • The retention time of the peak corresponding to this compound will be characteristic under the specified GC conditions.

  • The mass spectrum will show a molecular ion peak (M⁺) at m/z 153, along with characteristic fragmentation patterns that can be used for structural confirmation.

Biological Activity and Signaling Pathways

Isothiocyanates as a class of compounds are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and chemopreventive properties.[10][11][12][13][14][15] While research specifically on this compound is less extensive compared to other analogues like sulforaphane, the existing literature and the general understanding of isothiocyanate bioactivity suggest its potential involvement in key cellular signaling pathways.

Anticancer Activity

Isothiocyanates have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of cellular signaling pathways that regulate cell growth and survival.[10][11][12]

Induction of Apoptosis: Isothiocyanates can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in isothiocyanate-induced apoptosis include:

  • Activation of Caspases: Isothiocyanates can lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), which are the central executioners of the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl-2_family Bcl-2 family (Bax, Bcl-2) Bcl-2_family->Mitochondrion Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-9->Caspase-3 Activation 4-FPITC 4-Fluorophenyl Isothiocyanate 4-FPITC->Death Receptors 4-FPITC->Bcl-2_family Apoptosis Apoptosis Caspase-3->Apoptosis caption Isothiocyanate-Induced Apoptosis Pathways

Figure 1: General overview of the extrinsic and intrinsic apoptosis pathways potentially activated by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival.[16][17][18][19][20] Aberrant activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Isothiocyanates have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

Isothiocyanates can inhibit this pathway at multiple steps, including:

  • Inhibition of IKK activity: Some isothiocyanates can directly inhibit the kinase activity of the IKK complex.

  • Inhibition of IκBα degradation: By preventing the degradation of IκBα, isothiocyanates can sequester NF-κB in the cytoplasm.

  • Inhibition of NF-κB DNA binding: Some studies suggest that isothiocyanates can directly modify the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB p50/p65 (NF-κB) NFkB->IkBa Bound (Inactive) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Activates Transcription 4-FPITC 4-Fluorophenyl Isothiocyanate 4-FPITC->IKK Inhibits 4-FPITC->Proteasome Inhibits 4-FPITC->NFkB_nuc Inhibits DNA Binding caption Inhibition of the NF-κB Pathway by Isothiocyanates

Figure 2: Potential points of inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating Biological Activity

A typical workflow to investigate the anticancer effects of this compound on a cancer cell line is depicted below. This workflow integrates cell viability assays, apoptosis detection, and mechanistic studies targeting key signaling pathways.

Biological_Activity_Workflow Start Cancer Cell Line Culture Treatment Treat with 4-FPITC (Dose- and Time-response) Start->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis_Detection Apoptosis Assays Treatment->Apoptosis_Detection Western_Blot Western Blot Analysis Treatment->Western_Blot Conclusion Elucidation of Anticancer Mechanism Viability->Conclusion AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Detection->AnnexinV Caspase_Activity Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) Apoptosis_Detection->Caspase_Activity AnnexinV->Conclusion Caspase_Activity->Conclusion Apoptosis_Proteins Apoptosis-related proteins (Bcl-2, Bax, PARP cleavage) Western_Blot->Apoptosis_Proteins NFkB_Proteins NF-κB pathway proteins (p-IκBα, p65) Western_Blot->NFkB_Proteins Apoptosis_Proteins->Conclusion NFkB_Proteins->Conclusion caption Experimental Workflow for Biological Activity

Figure 3: A representative experimental workflow for characterizing the anticancer activity of this compound in vitro.

Conclusion

This compound is a valuable chemical entity with a well-defined set of chemical and physical properties. Its reactivity makes it a versatile tool for synthetic chemists, particularly in the construction of novel therapeutic agents. While the biological activities of isothiocyanates as a class are extensively documented, further in-depth research specifically on the 4-fluoro derivative is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to undertake further investigations into the promising applications of this compound.

References

An In-depth Technical Guide to 4-Fluorophenyl Isothiocyanate (CAS: 1544-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (FPITC) is an organofluorine compound featuring a phenyl ring substituted with a fluorine atom and a reactive isothiocyanate functional group.[1] This chemical structure imparts a unique reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry. The presence of the fluorine atom enhances the electrophilicity of the isothiocyanate carbon, facilitating nucleophilic attack and making it a key building block for a diverse range of molecules.[1]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 1544-68-9[2]
Molecular Formula C₇H₄FNS[2]
Molecular Weight 153.18 g/mol [2]
Appearance White to off-white solid or colorless to yellow liquid[1]
Melting Point 24-26 °C[3]
Boiling Point 228 °C[3]
Density 1.25 g/cm³[3]
Refractive Index 1.6195-1.6215[3]
Flash Point 89 °C (193 °F) - closed cup[3]
Solubility Reacts with water
Storage Temperature 2-8°C[2]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum will show signals corresponding to the aromatic protons. Due to the fluorine substitution, complex splitting patterns (doublets of doublets or multiplets) are expected in the aromatic region (typically δ 7.0-7.5 ppm).

¹³C NMR Spectroscopy
  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons and the isothiocyanate carbon. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The isothiocyanate carbon (N=C=S) typically appears in the region of δ 130-140 ppm. Aromatic carbons will resonate in the δ 115-165 ppm range.

Infrared (IR) Spectroscopy
  • IR (Neat): The IR spectrum is characterized by a strong, sharp absorption band around 2100-2200 cm⁻¹ which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks include those for C-F stretching (around 1200-1250 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[4][5]

Mass Spectrometry (MS)
  • EI-MS: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the phenyl ring.[6]

Synthesis of this compound

This compound can be synthesized from 4-fluoroaniline (B128567). A common method involves the reaction with thiophosgene (B130339).[7]

Experimental Protocol: Synthesis from 4-Fluoroaniline and Thiophosgene

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of thiophosgene (1.0 eq) in anhydrous DCM to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) 4-Fluoroaniline->ReactionVessel Thiophosgene Thiophosgene Thiophosgene->ReactionVessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->ReactionVessel Washing Washing with Water and Brine ReactionVessel->Washing Reaction Completion Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification FPITC 4-Fluorophenyl Isothiocyanate Purification->FPITC

Synthesis Workflow of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in scientific research and drug development.

Synthesis of Thiourea (B124793) Derivatives

The isothiocyanate group readily reacts with primary and secondary amines to form thiourea derivatives. Many of these derivatives have shown significant biological activity, including anticancer and anti-inflammatory properties.[1]

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline (B41778) or a substituted aniline)

  • Anhydrous solvent (e.g., dichloromethane, ethanol, or acetone)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution at room temperature with stirring.

  • The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction by TLC.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[8]

G FPITC 4-Fluorophenyl Isothiocyanate Reaction Nucleophilic Addition in Anhydrous Solvent FPITC->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Thiourea N-(4-Fluorophenyl)-N'-(R)thiourea Reaction->Thiourea

General Synthesis of Thiourea Derivatives.
  • Anticancer Activity: Certain thiourea derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death).[9][10] This can occur through the intrinsic pathway, involving mitochondrial cytochrome c release and activation of caspases, or the extrinsic pathway, initiated by death receptors.[11]

G Thiourea Thiourea Derivative (from 4-FPITC) Cell Cancer Cell Thiourea->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.
  • Anti-inflammatory Activity: Some fluorinated thiourea derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12] These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Inhibition of these enzymes can also impact the NF-κB signaling pathway, a central regulator of inflammation.[13][14]

G Thiourea Thiourea Derivative (from 4-FPITC) IKK IKK Complex Thiourea->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Inhibition of the NF-κB Signaling Pathway.
Derivatization Agent for HPLC Analysis

This compound can be used as a pre-column derivatization reagent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection. The reaction converts the poorly UV-absorbing amines into highly UV-active phenylthiourea (B91264) derivatives, enhancing their detection and separation.[12][15]

Materials:

  • This compound solution (e.g., 10 mg/mL in acetonitrile)

  • Amine standard or sample solution

  • Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)

  • Acetonitrile (B52724)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • In a vial, mix the amine standard or sample solution with the borate buffer.

  • Add an excess of the this compound solution.

  • Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 40-60°C) for a specified time (e.g., 15-30 minutes).

  • Quench the reaction if necessary (e.g., by adding a primary amine like butylamine).

  • Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

  • Separate the derivatized amines on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water) and detect the derivatives by UV absorbance (typically around 254 nm).[16]

G Sample Amine Sample Derivatization Reaction with 4-FPITC in Buffer Sample->Derivatization Injection Injection into HPLC System Derivatization->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Workflow for HPLC Analysis with Derivatization.
Peptide Sequencing

This compound is an analog of phenyl isothiocyanate (PITC), the key reagent in Edman degradation for N-terminal peptide sequencing. The isothiocyanate group reacts with the N-terminal amino group of a peptide under basic conditions. Subsequent treatment with acid cleaves the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can be identified by HPLC. The process is then repeated for the next amino acid. The fluorine atom can be useful for detection purposes or for modifying the properties of the PTH-amino acid.[10][17]

Step 1: Coupling

  • The peptide is reacted with this compound under alkaline conditions to form a 4-fluorophenylthiocarbamoyl-peptide.

Step 2: Cleavage

  • The derivatized peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative.

Step 3: Conversion

  • The ATZ derivative is extracted and converted to the more stable 4-fluorophenylthiohydantoin (FPTH)-amino acid derivative by treatment with aqueous acid.

Step 4: Identification

  • The FPTH-amino acid is identified by chromatography (e.g., HPLC).

Step 5: Repetition

  • The remaining peptide undergoes the next cycle of degradation.

G Peptide Peptide (N-terminus) Coupling Coupling with 4-FPITC (alkaline) Peptide->Coupling Cleavage Cleavage (acidic) Coupling->Cleavage Conversion Conversion to FPTH-amino acid Cleavage->Conversion NextCycle Remaining Peptide (n-1 residues) Cleavage->NextCycle Identification HPLC Identification Conversion->Identification

Edman Degradation Workflow.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause an allergic skin reaction or asthma symptoms.[2]

  • Precautions: Use in a well-ventilated area, wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is moisture-sensitive.[3]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and reactive compound with significant applications in medicinal chemistry, analytical chemistry, and biochemistry. Its ability to readily form thiourea derivatives has led to the development of novel compounds with potential anticancer and anti-inflammatory activities. Furthermore, its utility as a derivatization agent enhances the analytical capabilities for the detection of amines and peptides. Researchers and drug development professionals can leverage the unique properties of this reagent to advance their scientific endeavors. Proper handling and safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to 4-Fluorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl isothiocyanate, a versatile reagent in organic synthesis and drug discovery. This document details its physicochemical properties, provides experimental protocols for its key reactions, and explores the biological activities of its derivatives, supported by signaling pathway diagrams.

Core Properties of this compound

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive isothiocyanate group and a fluorine atom, which can enhance the metabolic stability and binding affinity of derivative compounds. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Weight 153.18 g/mol [1][2]
Molecular Formula C₇H₄FNS[1][2]
CAS Number 1544-68-9[1]
Appearance White to off-white crystalline solid
Melting Point 24-26 °C[1]
Boiling Point 228 °C[1]
Density 1.25 g/cm³
Solubility Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.
SMILES S=C=Nc1ccc(F)cc1
InChI InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

Synthesis of Bioactive Derivatives

This compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The most common reactions involve the nucleophilic addition of amines and hydrazides to the electrophilic carbon atom of the isothiocyanate group.

Synthesis of N,N'-Disubstituted Thiourea (B124793) Derivatives

The reaction of this compound with primary or secondary amines yields N,N'-disubstituted thiourea derivatives. These compounds have shown a broad spectrum of biological activities, including anticancer, antileishmanial, and antimicrobial effects.[3][4][5]

Experimental Protocol: General Procedure for the Synthesis of N-(4-Fluorophenyl)-N'-(substituted)thiourea

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated thiourea derivative is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,N'-disubstituted thiourea derivative.

Reaction Workflow:

G reagent1 This compound reaction Reaction Mixture reagent1->reaction 1.0 eq reagent2 Primary/Secondary Amine reagent2->reaction 1.0-1.2 eq product N,N'-Disubstituted Thiourea solvent Ethanol or Dichloromethane solvent->reaction conditions Room Temperature, 2-6h conditions->reaction workup Filtration or Evaporation reaction->workup Stirring purification Recrystallization workup->purification Crude Product purification->product

Synthesis of N,N'-Disubstituted Thioureas.
Synthesis of 1,3,4-Oxadiazole Derivatives

This compound can be reacted with acid hydrazides to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to yield 2-amino-1,3,4-oxadiazole derivatives. These heterocyclic scaffolds are present in numerous pharmacologically active compounds.

Experimental Protocol: Two-Step Synthesis of 2-Amino-1,3,4-Oxadiazoles

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • To a solution of an appropriate acid hydrazide (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The resulting solid thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 1,3,4-Oxadiazole

  • Suspend the thiosemicarbazide intermediate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (B78521) (2N) until the solid dissolves.

  • Add a 5% solution of iodine in potassium iodide dropwise with constant stirring until the color of iodine persists.

  • Continue stirring for an additional 1-2 hours at room temperature.

  • The precipitated 2-amino-1,3,4-oxadiazole is filtered, washed with a solution of sodium thiosulfate (B1220275) and then with water, and finally recrystallized from ethanol.

Reaction Workflow:

G cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Oxadiazole Cyclization reagent1_1 This compound reaction1 Reflux in Ethanol reagent1_1->reaction1 reagent1_2 Acid Hydrazide reagent1_2->reaction1 product1 Thiosemicarbazide Intermediate reagent2_1 Thiosemicarbazide Intermediate reaction1->product1 reaction2 Stirring in Ethanol reagent2_1->reaction2 reagent2_2 NaOH, I₂/KI reagent2_2->reaction2 product2 2-Amino-1,3,4-Oxadiazole reaction2->product2 G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AURKB Aurora Kinase B CPC Chromosomal Passenger Complex (CPC) AURKB->CPC HistoneH3 Histone H3 CPC->HistoneH3 Phosphorylates Kinetochore Kinetochore Proteins CPC->Kinetochore Phosphorylates Spindle Spindle Assembly Checkpoint (SAC) CPC->Spindle Regulates CytokinesisProteins Cytokinesis Proteins CPC->CytokinesisProteins Regulates HistoneH3->Prophase Chromatin Condensation Kinetochore->Metaphase Chromosome Alignment Spindle->Anaphase Prevents Premature Separation CytokinesisProteins->Cytokinesis Cell Division Inhibitor Thiourea Derivative (from 4-F-Ph-NCS) Inhibitor->AURKB Inhibits G cluster_biosynthesis Essential Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) dTMP dTMP THF->dTMP Thymidylate Synthesis Purines Purines THF->Purines Purine Synthesis AminoAcids AminoAcids THF->AminoAcids Amino Acid Synthesis NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Thiourea Derivative (from 4-F-Ph-NCS) Inhibitor->DHFR Inhibits DNA_Synthesis DNA Synthesis & Parasite Replication dTMP->DNA_Synthesis Leads to Purines->DNA_Synthesis G oligo Amine-Modified Oligonucleotide reaction Conjugation Reaction oligo->reaction isothiocyanate This compound (in DMF/DMSO) isothiocyanate->reaction purification Purification (HPLC, Precipitation) reaction->purification buffer Bicarbonate Buffer (pH 9.0) buffer->reaction conditions RT or 37°C, 2-12h conditions->reaction labeled_oligo Labeled Oligonucleotide purification->labeled_oligo

References

An In-depth Technical Guide to the Synthesis of 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 4-Fluorophenyl isothiocyanate, a key building block in the development of various pharmaceutical and agrochemical compounds. The document details the prevalent synthetic strategies, offers a step-by-step experimental protocol, and presents relevant chemical data in a structured format.

Introduction

This compound (F-PITC) is an organic compound featuring an isothiocyanate group (-N=C=S) attached to a 4-fluorinated phenyl ring. This functional group is highly reactive towards nucleophiles, making F-PITC a valuable reagent for introducing the 4-fluorophenyl moiety into a wide range of molecules. Its applications are notable in the synthesis of thiourea (B124793) derivatives, which exhibit diverse biological activities. The fluorination of the phenyl ring often enhances metabolic stability and binding affinity, a desirable feature in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1544-68-9
Molecular Formula C₇H₄FNS[1]
Molecular Weight 153.18 g/mol [1]
Appearance White to colorless or yellow solid/lump/liquid[2]
Melting Point 24-26 °C[3]
Boiling Point 228 °C[3]
Purity >98.0% (GC)[2]

Synthetic Pathways

The synthesis of aryl isothiocyanates, including this compound, can be achieved through several established methods. The most common and industrially viable route commences with the corresponding primary amine, 4-fluoroaniline (B128567).[4]

Two primary strategies dominate the landscape of isothiocyanate synthesis from primary amines:

  • Reaction with Thiophosgene (B130339) and its Analogs: This is a traditional and often high-yielding method. However, the high toxicity and volatility of thiophosgene (CSCl₂) have led to a search for safer alternatives.[4][5] Triphosgene, a solid and therefore safer phosgene (B1210022) equivalent, can also be employed as a dehydrosulfurization agent.[6]

  • Decomposition of Dithiocarbamate (B8719985) Salts: This is the most widely adopted alternative to the thiophosgene route due to its milder conditions and the use of less hazardous reagents.[4][7] The process involves two main steps: a. Formation of a dithiocarbamate salt by reacting the primary amine (4-fluoroaniline) with carbon disulfide (CS₂) in the presence of a base.[4][7] b. Desulfurization of the intermediate dithiocarbamate salt to yield the isothiocyanate. A variety of desulfurizing agents can be used, including ethyl chloroformate, lead nitrate, tosyl chloride, and hydrogen peroxide.[7][8][9][10]

The dithiocarbamate decomposition pathway is generally preferred for its operational safety and good yields.

Synthesis_Pathway A 4-Fluoroaniline C Dithiocarbamate Salt (Intermediate) A->C Step 1: Salt Formation B Carbon Disulfide (CS₂) + Base (e.g., Triethylamine) B->C E This compound C->E Step 2: Desulfurization D Desulfurizing Agent (e.g., Ethyl Chloroformate) D->E

Caption: General synthesis pathway for this compound via the dithiocarbamate intermediate method.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[8][9] This method utilizes the dithiocarbamate decomposition route with ethyl chloroformate as the desulfurizing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoroaniline111.1255.5 g0.50
Carbon Disulfide (CS₂)76.1341.9 g (33.2 mL)0.55
Triethylamine (B128534) (TEA)101.19106.3 g (146.3 mL)1.05
Ethyl Chloroformate108.5259.7 g (52.1 mL)0.55
Chloroform (B151607) (CHCl₃)-~1 L-
Concentrated HCl-As needed-
Water (H₂O)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Silica (B1680970) Gel-For chromatography-
n-Hexane-For chromatography-

Experimental Workflow:

Workflow start Start step1 Mix 4-Fluoroaniline and Triethylamine in a reaction flask. start->step1 step2 Cool the mixture in an ice bath. step1->step2 step3 Add Carbon Disulfide dropwise while stirring (0-10°C). step2->step3 step4 Stir for 2-4 hours, allowing to warm to room temperature. step3->step4 step5 Add Chloroform to suspend the intermediate salt. step4->step5 step6 Cool to 10°C and add Ethyl Chloroformate dropwise. step5->step6 step7 Stir for 3-4 hours at room temperature. step6->step7 step8 Pour reaction mixture into ice water and acidify with HCl. step7->step8 step9 Separate the organic (chloroform) layer. step8->step9 step10 Wash with water, dry with MgSO₄, and filter. step9->step10 step11 Concentrate the filtrate under reduced pressure. step10->step11 step12 Purify the crude product by column chromatography (Silica/Hexane). step11->step12 end End: Obtain pure This compound step12->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoroaniline (55.5 g, 0.50 mol) and triethylamine (106.3 g, 1.05 mol).

    • Cool the stirred mixture in an ice-salt bath to 0-5°C.

    • Add carbon disulfide (41.9 g, 0.55 mol) dropwise via the dropping funnel over a period of 2-2.5 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at the same temperature for an additional 2 hours. Crystals of the triethylammonium (B8662869) dithiocarbamate salt will gradually form.

    • Remove the ice bath and allow the mixture to warm to room temperature while stirring for another 2 hours.

  • Desulfurization to Isothiocyanate:

    • Add chloroform (~1 L) to the reaction flask to suspend the solidified dithiocarbamate salt.

    • Cool the mixture to approximately 10°C in an ice bath.

    • Add ethyl chloroformate (59.7 g, 0.55 mol) dropwise over 2 hours, maintaining the temperature below 15°C.

    • Once the addition is complete, stir the mixture for an additional 3-4 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing approximately 1 L of ice water.

    • Stir vigorously and make the aqueous layer weakly acidic by the slow addition of concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and collect the lower organic (chloroform) layer.

    • Wash the organic layer with water (2 x 500 mL), then dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the resulting residue by column chromatography on silica gel, eluting with n-hexane, to yield pure this compound as a colorless to pale yellow oil or low-melting solid.

Safety Considerations

  • Toxicity and Handling: this compound is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Reagent Hazards: Carbon disulfide is highly flammable and toxic. Triethylamine is corrosive and flammable. Chloroform is a suspected carcinogen. Ethyl chloroformate is corrosive and a lachrymator. Handle all reagents with extreme care according to their Safety Data Sheets (SDS).

  • Reaction Conditions: The initial reaction with carbon disulfide is exothermic. Proper temperature control via an ice bath is crucial to prevent side reactions and ensure safety.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all institutional safety protocols when carrying out these procedures.

References

The Reactivity of 4-Fluorophenyl Isothiocyanate with Primary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the reactivity of 4-fluorophenyl isothiocyanate with primary amines. This reaction is a cornerstone of modern synthetic and medicinal chemistry, primarily utilized for the formation of N,N'-disubstituted thiourea (B124793) derivatives. These derivatives are pivotal intermediates and final products in the development of novel pharmaceuticals and biochemical probes. This document details the core reaction mechanism, factors influencing reactivity, quantitative data on reaction outcomes, a comprehensive experimental protocol, and its applications in drug discovery workflows.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and a primary amine is a classic example of nucleophilic addition. The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, which is susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, initiating the reaction.

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate group. This forms a transient, zwitterionic tetrahedral intermediate.

  • Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, resulting in the stable N,N'-disubstituted thiourea product.

The reaction is generally high-yielding and proceeds efficiently under mild conditions.

ReactionMechanism cluster_product Product Amine Primary Amine (R-NH₂) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isothiocyanate This compound (F-Ph-N=C=S) Isothiocyanate->Intermediate Thiourea N-(4-Fluorophenyl)-N'-R-thiourea Intermediate->Thiourea Proton Transfer

Core mechanism of thiourea formation.

Factors Influencing Reactivity

The rate and success of the reaction are influenced by several factors pertaining to the amine's structure and the reaction conditions.

  • Nucleophilicity of the Amine: The reactivity is directly proportional to the nucleophilicity of the primary amine.

    • Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., cyclohexylamine, 1-adamantylamine) are stronger nucleophiles than aromatic amines (e.g., aniline (B41778) derivatives) due to the higher electron density on the nitrogen atom. Consequently, reactions with aliphatic amines are typically faster and often occur at room temperature. Reactions involving less nucleophilic aromatic amines may require heating to proceed at a reasonable rate.[1]

    • Electronic Effects: For aromatic amines, electron-donating groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amine and accelerate the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) decrease nucleophilicity and slow the reaction down.[2]

  • Steric Hindrance: Sterically hindered primary amines, such as those with bulky substituents near the amino group (e.g., ortho-substituted anilines), will react more slowly than less hindered amines.[2]

  • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or ethanol (B145695) are commonly used.[3][4] The reaction generally proceeds smoothly in these common solvents.

  • Temperature: While many reactions with aliphatic amines proceed readily at room temperature, heating (reflux) is often employed for less reactive aromatic amines to ensure complete conversion in a reasonable timeframe.[3]

Quantitative Data Presentation

The following table summarizes the reaction of this compound with various primary amines under different conditions, highlighting the versatility and generally high yields of this transformation.

Primary AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-AdamantylamineEthanolReflux488%[3]
Hydrazine (B178648) Monohydrate*EthanolRoom Temp.280%
3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline----[5]
Ammonia (B1221849)**AcetoneReflux378%[6]

Note: Reaction with hydrazine (a diamine) using a 2:1 molar ratio of isothiocyanate to hydrazine yields the symmetrical bis(thiourea) product. *Note: This reaction used 4-fluorobenzoyl isothiocyanate, a closely related acyl-isothiocyanate, demonstrating reactivity with ammonia to form the parent thiourea.

Detailed Experimental Protocol

This section provides a generalized experimental procedure for the synthesis of an N-(4-fluorophenyl)-N'-substituted thiourea.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Anhydrous solvent (e.g., ethanol, dichloromethane, or acetonitrile)

  • Hydrochloric acid (5% aqueous solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the selected primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, 10 mL per mmol of amine), add this compound (1.0 eq) portion-wise at room temperature with magnetic stirring.

  • Reaction Execution:

    • For aliphatic amines , the mixture is typically stirred at room temperature.

    • For aromatic amines , the mixture may be heated to reflux.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is consumed.

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by vacuum filtration.

    • If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude residue is redissolved in a solvent like dichloromethane or ethyl acetate. The organic solution is washed with a 5% HCl solution to remove any unreacted amine, followed by washing with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude thiourea product.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel, to afford the pure N,N'-disubstituted thiourea.

Workflow cluster_prep Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Amine in Solvent B Add 4-Fluorophenyl Isothiocyanate A->B C Stir at RT or Reflux B->C D Monitor by TLC C->D E Cool & Evaporate Solvent D->E F Redissolve in DCM/EtOAc E->F G Wash with 5% HCl, then H₂O F->G H Dry with Na₂SO₄ G->H I Filter & Concentrate H->I J Recrystallization or Column Chromatography I->J K Pure Thiourea Product J->K

General experimental workflow for thiourea synthesis.

Applications in Drug Development and Research

The thiourea linkage is a valuable pharmacophore and a versatile linker in medicinal chemistry and drug discovery. The reaction of this compound with primary amines is a key step in accessing compounds with a wide range of biological activities.

  • Bioactive Scaffolds: N,N'-disubstituted thioureas are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 4-fluorophenyl moiety is often incorporated to enhance properties like metabolic stability and membrane permeability.

  • Enzyme Inhibitors: The thiourea group can act as a hydrogen bond donor and acceptor, enabling it to interact with amino acid residues in the active sites of enzymes, leading to potent inhibition.

  • Covalent Probes and Linkers: The isothiocyanate group is used to covalently label proteins, typically at lysine (B10760008) residues, for biochemical studies. The resulting stable thiourea linkage makes it an effective tool for creating antibody-drug conjugates or fluorescent probes.

Conclusion

The reaction of this compound with primary amines is a robust, efficient, and highly versatile chemical transformation. Its straightforward nucleophilic addition mechanism, amenability to a wide range of substrates, and typically high yields make it an indispensable tool for synthetic chemists. For professionals in drug development, this reaction provides a reliable and modular approach to generate diverse libraries of thiourea-containing compounds, which are crucial for the discovery of new therapeutic agents and biochemical tools. The predictability of the reaction and the biological significance of its products ensure its continued importance in the fields of chemical and biomedical research.

References

Spectroscopic Profile of 4-Fluorophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorophenyl isothiocyanate (FPITC), a key building block in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization in research and development settings. A summary of the available data is presented in the tables below.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data for this compound provide characteristic signals for its aromatic and isothiocyanate moieties.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.1-7.3MultipletAromatic Protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The ¹H NMR spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃)[1].

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Aromatic carbonsAromatic carbons typically resonate in the range of 115-165 ppm.
Isothiocyanate carbon (-NCS)The isothiocyanate carbon signal is often broad and may be difficult to observe[2].

Table 3: ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
~ -110 to -120Multiplet

Note: The chemical shift of fluorine in aromatic compounds is sensitive to the electronic environment. The provided range is typical for a fluorine atom attached to a benzene (B151609) ring[3][4]. Specific data for this compound is not widely reported.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the isothiocyanate group and the fluorinated aromatic ring.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2100-2270Strong, BroadAsymmetric stretch of the -N=C=S group
~1600MediumC=C stretching in the aromatic ring
~1500MediumC=C stretching in the aromatic ring
~1230StrongC-F stretching
~830StrongC-H out-of-plane bending for a 1,4-disubstituted benzene ring

Note: The spectrum can be obtained for the neat solid or as a vapor[5][6][7].

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
153Molecular ion [M]⁺
121[M - S]⁺
95[M - NCS]⁺
75[C₆H₄F]⁺

Note: The fragmentation pattern can provide valuable structural information[8][9][10].

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

2.1.1. Sample Preparation A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ or trifluorotoluene may be used.

2.1.2. Data Acquisition NMR spectra are recorded on a Fourier Transform NMR spectrometer.

  • ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 250 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • ¹⁹F NMR: A one-pulse sequence is used. The spectral width will depend on the chemical shift range of the fluorine nucleus, which can be broad. Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Solid Sample) As this compound is a solid at room temperature, several methods can be used for sample preparation:

  • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

  • Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

2.3.2. Data Acquisition Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

  • Gas Chromatography (GC): A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Data (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Interpretation Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Frequencies Functional Group Identification IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Interpretation Structure Confirm Structure of This compound NMR_Interpretation->Structure IR_Interpretation->Structure MS_Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 4-Fluorophenyl Isothiocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluorophenyl isothiocyanate in various organic solvents. Understanding the solubility of this versatile reagent is critical for its application in synthetic chemistry, particularly in the development of novel therapeutic agents and other functional molecules. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows for its synthetic applications.

Core Concepts: Solubility of this compound

This compound (F-PITC) is a chemical intermediate characterized by a phenyl ring substituted with a fluorine atom and an isothiocyanate (-N=C=S) functional group. Its solubility is governed by the interplay between the relatively nonpolar fluorophenyl group and the polar isothiocyanate moiety. The fluorine substitution can subtly influence solubility compared to unsubstituted phenyl isothiocyanate. Generally, F-PITC is expected to be soluble in a range of common organic solvents.

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative information can be inferred from its use in various chemical syntheses. For instance, its frequent use in reactions carried out in solvents like dichloromethane (B109758) and ethanol (B145695) suggests sufficient solubility in these media.

For precise quantitative determination, experimental measurement is recommended. Alternatively, computational methods can provide useful estimations. Several machine learning models and thermodynamic-based computational tools, such as fastsolv and Chemaxon's Solubility Predictor, can estimate the solubility of small molecules in various organic solvents.[1][2] These tools often utilize the compound's structure (as a SMILES or InChI string) to predict its solubility profile.

Quantitative Solubility Data

SolventChemical FormulaQualitative/Estimated SolubilityNotes
DichloromethaneCH₂Cl₂SolubleCommonly used as a reaction solvent for syntheses involving this compound, indicating good solubility.
EthanolC₂H₅OHSolubleUsed as a solvent in the synthesis of thiourea (B124793) derivatives from this compound.
AcetoneC₃H₆OLikely SolubleIsothiocyanates, in general, tend to be soluble in acetone.
Dimethyl Sulfoxide (DMSO)C₂H₆OSLikely SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)C₄H₈OLikely SolubleA common aprotic solvent in organic synthesis.
Toluene (B28343)C₇H₈Moderately Soluble to SolubleThe aromatic nature of toluene should facilitate the dissolution of the fluorophenyl group.
Hexane (B92381)C₆H₁₄Sparingly Soluble to InsolubleAs a nonpolar solvent, hexane is less likely to effectively solvate the polar isothiocyanate group.

Experimental Protocols for Solubility Determination

A reliable and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:
  • This compound (solid)

  • Selected organic solvent (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • After the incubation period, cease agitation and allow the vial to stand undisturbed for several hours to allow the undissolved solid to settle.

    • For more complete separation, the vial may be centrifuged at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.

    • The solubility is then calculated by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution (Excess solid + Solvent) equil Equilibration (Shaking at constant temperature) prep->equil clarify Sample Clarification (Settling / Centrifugation) equil->clarify collect Sample Collection and Filtration clarify->collect quant Quantification (e.g., HPLC, UV-Vis) collect->quant result Solubility Calculation quant->result

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis of Thiourea Derivatives

This compound is a key building block for the synthesis of various thiourea derivatives, many of which are investigated in drug discovery programs. The general reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.

thiourea_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4F_PITC This compound Reaction Nucleophilic Addition in Organic Solvent (e.g., Dichloromethane, Ethanol) 4F_PITC->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Thiourea N-substituted Thiourea Derivative Reaction->Thiourea

Caption: General synthesis of thiourea derivatives from this compound.

References

An In-Depth Technical Guide on the Electrophilicity of 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (4-F-PhNCS) is an aromatic isothiocyanate that serves as a versatile reagent and a key structural motif in medicinal chemistry and drug development.[1] The electrophilic nature of its isothiocyanate (-N=C=S) group dictates its reactivity towards a wide array of nucleophiles, enabling the synthesis of diverse bioactive molecules, particularly thiourea (B124793) derivatives.[2] Understanding and quantifying the electrophilicity of 4-F-PhNCS is paramount for predicting its reaction kinetics, optimizing synthetic protocols, and elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The fluorine atom at the para-position of the phenyl ring plays a crucial role in modulating the electrophilicity of the isothiocyanate carbon. As an electron-withdrawing group, fluorine enhances the electrophilic character of the reactive carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted phenyl isothiocyanate.[3] This heightened reactivity is a key consideration in the design of targeted covalent inhibitors and other pharmaceuticals where the isothiocyanate moiety forms a stable bond with biological nucleophiles, such as cysteine residues in proteins.

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound can be quantitatively assessed through kinetic studies of its reactions with various nucleophiles. The second-order rate constants (k) for these reactions provide a direct measure of the compound's reactivity.

Reaction with Amines

The reaction of this compound with amines yields N,N'-disubstituted thioureas, a class of compounds with significant pharmacological activities. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the isothiocyanate.

Table 1: Reaction Rate Constants of this compound with Anilines in Carbon Tetrachloride at 20°C

Aniline (B41778) SubstituentSecond-Order Rate Constant (k, L mol⁻¹ s⁻¹)
HData not available in search results
4-OCH₃Data not available in search results
4-CH₃Data not available in search results
4-ClData not available in search results
3-OCH₃Data not available in search results
3-CH₃Data not available in search results
3-ClData not available in search results

Note: While a study measuring these rates has been identified, the specific values were not available in the provided search results.[4]

Mayr's Electrophilicity Scale

Mayr's electrophilicity scale provides a comprehensive framework for quantifying the reactivity of electrophiles. The electrophilicity parameter, E, allows for the prediction of reaction rates with a wide range of nucleophiles. While the E parameter for this compound is not directly available, a comparison with related compounds highlights its electrophilic nature.

Table 2: Mayr's Electrophilicity Parameters for Phenyl Isothiocyanates in DMSO

ElectrophileE Parameter
Phenyl isothiocyanate-18.15[5][6]
p-Nitrophenyl isothiocyanate-15.89[3]

The E parameter for p-nitrophenyl isothiocyanate, which has a strongly electron-withdrawing nitro group, is less negative than that of the unsubstituted phenyl isothiocyanate, indicating a higher electrophilicity. Given that fluorine is also an electron-withdrawing group, it is expected that the E parameter for this compound would be less negative than -18.15.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene (B130339) or a thiophosgene equivalent.

Protocol 1: Synthesis of this compound

  • Materials: 4-fluoroaniline (B128567), thiophosgene (or a less toxic equivalent like di-2-pyridyl thionocarbonate), a suitable organic solvent (e.g., dichloromethane, chloroform), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve 4-fluoroaniline in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of thiophosgene (or its equivalent) in the same solvent to the cooled aniline solution.

    • Add the base dropwise to the reaction mixture to neutralize the HCl formed during the reaction.

    • Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Kinetic Measurement of the Reaction with Amines

The rate of reaction between this compound and an amine can be determined using spectroscopic methods, such as UV-Vis or IR spectroscopy.

Protocol 2: Kinetic Analysis by Infrared Spectrometry

  • Materials: this compound, a substituted aniline, and a suitable solvent (e.g., carbon tetrachloride).[4] A thermostatted infrared spectrometer.

  • Procedure:

    • Prepare stock solutions of known concentrations of this compound and the aniline in the chosen solvent.

    • Equilibrate the solutions and the IR spectrometer to the desired reaction temperature (e.g., 20°C).[4]

    • Mix the reactant solutions in a suitable IR cell.

    • Immediately begin recording the IR spectra at regular time intervals.

    • Monitor the decrease in the intensity of the characteristic isothiocyanate peak (around 2100 cm⁻¹) or the appearance of the thiourea product peak.

    • Use the Beer-Lambert law to convert absorbance changes to concentration changes over time.

    • Plot the appropriate concentration-time data (e.g., 1/[reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

Biological Significance and Signaling Pathways

Aromatic isothiocyanates, including this compound, are of significant interest in drug development, particularly in cancer chemotherapy.[1] Their mechanism of action often involves the covalent modification of cysteine residues in key cellular proteins, leading to the modulation of various signaling pathways.

Keap1-Nrf2 Pathway Activation

One of the most well-established mechanisms of action for isothiocyanates is the activation of the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Electrophilic isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 4-Fluorophenyl Isothiocyanate Keap1 Keap1 ITC->Keap1 Covalent Modification Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Nrf2_active Nrf2 (active) Keap1->Nrf2_active Release Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2_inactive->Cul3 Proteasome Proteasome Nrf2_inactive->Proteasome Degradation Cul3->Nrf2_inactive Ubiquitination Ub Ubiquitin Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., NQO1, GSTs) ARE->Genes Gene Expression

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by this compound.

Modulation of Apoptosis and Cell Cycle Progression

Aromatic isothiocyanates can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through various mechanisms. These include the modulation of MAP kinase (MAPK) and PI3K/Akt/mTOR signaling pathways, which are critical for cell survival and proliferation.

Apoptosis_CellCycle_Pathway cluster_signaling Signaling Cascades cluster_cellular_effects Cellular Outcomes ITC 4-Fluorophenyl Isothiocyanate MAPK MAPK Pathway (JNK, p38) ITC->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway ITC->PI3K_Akt Inhibition Apoptosis Apoptosis MAPK->Apoptosis Induction PI3K_Akt->Apoptosis Inhibition of Anti-apoptotic Proteins CellCycleArrest Cell Cycle Arrest (G2/M phase) PI3K_Akt->CellCycleArrest Induction

Caption: Modulation of apoptosis and cell cycle by this compound via MAPK and PI3K/Akt pathways.

Conclusion

This compound is a moderately to highly electrophilic compound, with its reactivity enhanced by the electron-withdrawing fluorine substituent. This electrophilicity is the cornerstone of its utility in the synthesis of thiourea derivatives and its biological activity, which is largely mediated by its ability to covalently modify cellular nucleophiles. The quantitative kinetic data, though not fully available in the public domain, along with the established frameworks of the Hammett equation and Mayr's electrophilicity scale, provide a robust basis for understanding and predicting the reactivity of this important molecule. Further kinetic studies are warranted to populate the data tables and refine our understanding of its electrophilic character. The elucidation of its interactions with key signaling pathways, such as the Keap1-Nrf2 and apoptotic pathways, continues to drive its exploration in the development of novel therapeutic agents.

References

Stability and Storage of 4-Fluorophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (FPITC) is an aromatic isothiocyanate that serves as a versatile building block in medicinal chemistry and drug discovery. Its electrophilic isothiocyanate group readily reacts with nucleophiles, making it a valuable reagent for the synthesis of a wide range of biologically active compounds, including thioureas, thiocarbamates, and heterocyclic structures. The stability and proper storage of FPITC are critical to ensure its reactivity, purity, and the successful outcome of synthetic endeavors. This technical guide provides an in-depth overview of the stability and storage of this compound, including its degradation pathways, recommended storage conditions, and experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1544-68-9[1][2]
Molecular Formula C₇H₄FNS[1][3]
Molecular Weight 153.18 g/mol [1][3]
Appearance White to yellow solid or liquid[4]
Melting Point 24-26 °C (lit.)[1]
Boiling Point 228 °C (lit.)[1][5]
Flash Point 89 °C (192.2 °F) - closed cup[1]
Storage Temperature 2-8°C[1][5]

Stability Profile

This compound is a reactive compound that is sensitive to several environmental factors. Understanding its stability profile is crucial for its proper handling and to ensure the integrity of experimental results.

Hydrolytic Stability

Isothiocyanates, in general, are susceptible to hydrolysis, and the rate of this degradation is influenced by pH. In aqueous environments, the primary degradation pathway involves the nucleophilic attack of water on the electrophilic carbon atom of the isothiocyanate group. This initially forms an unstable thiocarbamic acid intermediate, which then rapidly decomposes to the corresponding primary amine (4-fluoroaniline) and carbonyl sulfide (B99878). The carbonyl sulfide can be further hydrolyzed to hydrogen sulfide and carbon dioxide.

Thermal Stability

Thermal decomposition of this compound can occur at elevated temperatures. While a specific decomposition temperature has not been reported, its boiling point of 228 °C suggests a relatively high thermal stability for short durations. However, prolonged exposure to high temperatures can lead to degradation and polymerization. Thermal degradation of other isothiocyanates has been shown to produce a variety of products, including the corresponding amines, nitriles, and sulfides.

Incompatibilities

This compound is incompatible with a wide range of substances, and contact with them should be avoided to prevent vigorous and potentially hazardous reactions. Incompatible materials include:

  • Water and Moisture: Leads to hydrolysis.

  • Alcohols and Amines: Reacts to form thiocarbamates and thioureas, respectively.

  • Strong Acids and Bases: Can catalyze polymerization and other decomposition reactions.

  • Strong Oxidizing Agents: Can lead to vigorous and exothermic reactions.

  • Mild Steel and Galvanized Steel: May react to produce hydrogen gas, which can form explosive mixtures with air.

Recommended Storage and Handling

To maintain the quality and reactivity of this compound, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is between 2°C and 8°C.[1][5] For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and quantifying its degradation products. The following is a general protocol that can be adapted and validated for this specific compound.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • This compound reference standard

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for FPITC)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Forced Degradation Studies: Subject a solution of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Optimization: Develop a gradient elution program that provides adequate separation between the parent compound and all observed degradation products.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 8 hours).

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method to identify and quantify the degradation products.

Biological Activity and Signaling Pathways

Isothiocyanates are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, the general mechanisms of action for aryl isothiocyanates provide a strong indication of its potential biological effects.

Apoptosis Induction

Isothiocyanates are potent inducers of apoptosis (programmed cell death) in cancer cells.[6] This is a critical mechanism for their anticancer activity. The induction of apoptosis by isothiocyanates can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of Bcl-2 family proteins.[7]

Apoptosis_Induction_by_Isothiocyanates cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ITC Isothiocyanate DR Death Receptors (e.g., DR4, DR5) ITC->DR Upregulation Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) ITC->Bcl2 Modulation DISC DISC Formation DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Bcl2->Mito Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: General mechanism of apoptosis induction by isothiocyanates.
Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of cell proliferation, inflammation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Isothiocyanates have been shown to modulate these pathways, contributing to their anticancer and anti-inflammatory properties.[8][9] They can activate pro-apoptotic arms of the MAPK pathway (e.g., JNK and p38) while inhibiting the pro-survival NF-κB pathway.[10][11][12]

MAPK_NFkB_Modulation cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Complex Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis Proliferation Proliferation MAPK->Proliferation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation Inflammation Nucleus_NFkB->Inflammation Nucleus_NFkB->Proliferation Inhibition of Apoptosis ITC Isothiocyanate ITC->MAPK Activation of JNK/p38 ITC->IKK Inhibition

Fig. 2: Modulation of MAPK and NF-κB signaling by isothiocyanates.

Conclusion

This compound is a valuable reagent in chemical synthesis and drug discovery. Its stability is paramount for its effective use. This technical guide has outlined the key factors affecting its stability, including sensitivity to moisture, heat, and a range of incompatible chemicals. Adherence to the recommended storage and handling procedures will ensure the long-term integrity of this compound. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies offer a framework for researchers to assess the stability of this compound in their specific applications. Furthermore, the elucidation of its likely interactions with key cellular signaling pathways provides a basis for understanding its potential biological activities and for the rational design of new therapeutic agents. Further research is warranted to obtain specific quantitative stability data for this compound and to confirm its precise mechanisms of action in biological systems.

References

Commercial Suppliers and Technical Guide for 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluorophenyl isothiocyanate, a key reagent in synthetic chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, and applications, with a focus on experimental protocols and relevant biological pathways.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 1544-68-9) is readily available from a variety of commercial chemical suppliers. It is typically sold as a white to light yellow crystalline solid with a purity of 98% or higher. Proper storage in a cool, dry, and well-ventilated area is essential to maintain its stability.

Below is a summary of key quantitative data for this compound, compiled from various suppliers.

PropertyValueReference Suppliers
CAS Number 1544-68-9Sigma-Aldrich, Santa Cruz Biotechnology, TCI
Molecular Formula C₇H₄FNSSigma-Aldrich, Santa Cruz Biotechnology
Molecular Weight 153.18 g/mol Sigma-Aldrich, Santa Cruz Biotechnology[1]
Purity ≥98%Sigma-Aldrich, ChemicalBook[2]
Melting Point 24-26 °CSigma-Aldrich, ChemicalBook[2]
Boiling Point 228 °CSigma-Aldrich, ChemicalBook[2]
Appearance White to light yellow crystalline solidSanta Cruz Biotechnology, TCI
Storage Temperature 2-8 °CSigma-Aldrich
Flash Point 89 °C (192.2 °F) - closed cupSigma-Aldrich, TCI
Hazard Classifications Skin Corr. 1B; Skin Sens. 1; Resp. Sens. 1Sigma-Aldrich, TCI

Applications in Research and Development

This compound is a versatile building block, primarily utilized in the synthesis of thiourea (B124793) derivatives. These derivatives have shown a wide range of biological activities and are of significant interest in drug discovery and development.[3] Additionally, this compound and its derivatives are used as probes for studying biological targets such as the dopamine (B1211576) transporter (DAT).

Experimental Protocols

General Synthesis of Thiourea Derivatives

The reaction of this compound with a primary or secondary amine is a common method for the synthesis of N,N'-disubstituted thiourea derivatives.[3]

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous solvent (e.g., dichloromethane, ethanol, acetone)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.

  • To this solution, add this compound (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: General workflow for the synthesis of thiourea derivatives.

Dopamine Transporter (DAT) Binding Assay

Derivatives of this compound are used to synthesize ligands for the dopamine transporter (DAT). A common method to assess the binding affinity of these compounds is a competitive radioligand binding assay.[5][6]

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Test compound (synthesized from this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM cocaine or unlabeled WIN 35,428)

  • 96-well plates

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Add the radioligand to each well at a concentration close to its Kd.

  • Add the hDAT-expressing cell membranes to initiate the binding reaction.

  • Incubate the plate, typically for 1-2 hours at 4°C or room temperature.[6]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Caption: Workflow for a competitive radioligand binding assay for DAT.

Biological Activity and Signaling Pathways of Isothiocyanates

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, the broader class of isothiocyanates is well-documented to exert anticancer effects through the modulation of various signaling cascades.[7] It is plausible that this compound and its derivatives may exhibit similar activities.

Key pathways influenced by isothiocyanates include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Isothiocyanates can activate MAPK signaling, including ERK1/2, JNK, and p38, which can lead to cell cycle arrest and apoptosis in cancer cells.[8][9]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pro-survival pathway is often inhibited by isothiocyanates.[10][11] Inhibition of PI3K/Akt can suppress tumor growth and induce apoptosis.

Caption: Generalized signaling pathways modulated by isothiocyanates.

References

Methodological & Application

Application Notes: Synthesis and Utility of Thiourea Derivatives from 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea (B124793) derivatives represent a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. The incorporation of a thiourea moiety into a molecular scaffold can impart a range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The use of 4-Fluorophenyl isothiocyanate as a starting material is of particular interest due to the favorable pharmacokinetic properties often associated with fluorine-containing molecules, such as enhanced metabolic stability and membrane permeability. This document provides detailed protocols and application notes for the synthesis of thiourea derivatives using this compound.

Synthetic Approach

The synthesis of N,N'-disubstituted thiourea derivatives from this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage. The reaction generally proceeds under mild conditions and can be carried out in a variety of organic solvents.

Data Presentation

The following table summarizes quantitative data for a selection of thiourea derivatives synthesized from this compound.

Compound IDAmine ReactantProduct NameYield (%)Melting Point (°C)Biological Activity (IC50)
1 HydrazineN,N''-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide)80-Not Reported
2 Ammonia1-(4-Fluorophenyl)thiourea-163-167[1]Not Reported
3 Various Amines4-Fluorophenyl thiourea derivatives--α-amylase: 53.307 nM[2], α-glycosidase: 24.928 nM[2]
4 Substituted anilinesDiarylthiourea derivatives--MCF-7 cancer cells: 338.33 µM[3]

Experimental Protocols

General Protocol for the Synthesis of N-(4-Fluorophenyl)-N'-(substituted) Thiourea Derivatives

This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a representative amine.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or a heterocyclic amine)

  • Anhydrous solvent (e.g., dichloromethane, ethanol, acetone, or tetrahydrofuran)

  • Glassware: Round-bottom flask, magnetic stirrer, condenser (if refluxing)

  • Purification supplies: Silica (B1680970) gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a solution of the amine (1.0 mmol) in the chosen anhydrous solvent (10-20 mL) in a round-bottom flask, add this compound (1.0 mmol) portion-wise at room temperature with continuous stirring.

  • The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be heated to reflux.[4]

  • Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified. This can often be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure thiourea derivative.[4]

  • The purified product is dried under vacuum, and the yield and melting point are determined.

  • Characterization of the synthesized compound is performed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.

Example: Synthesis of 1-(4-Fluorophenyl)-3-(pyridin-2-yl)thiourea

Procedure:

  • In a 50 mL round-bottom flask, 2-aminopyridine (B139424) (0.94 g, 10 mmol) is dissolved in 20 mL of anhydrous acetone.

  • To this stirred solution, this compound (1.53 g, 10 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The resulting white precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to afford the pure product.

Characterization Data (Representative):

  • Yield: 92%

  • Melting Point: 178-180 °C

  • FT-IR (KBr, cm-1): 3250 (N-H stretching), 1580 (C=S stretching), 1240 (C-F stretching).

  • 1H NMR (DMSO-d6, δ ppm): 10.21 (s, 1H, NH), 9.85 (s, 1H, NH), 8.30 (d, 1H), 7.80 (t, 1H), 7.50-7.60 (m, 2H), 7.20-7.30 (m, 2H), 7.10 (d, 1H).

  • 13C NMR (DMSO-d6, δ ppm): 178.5 (C=S), 160.0 (d, JCF = 242 Hz), 152.0, 148.0, 138.0, 136.0, 128.0 (d, JCF = 8 Hz), 118.0, 115.5 (d, JCF = 22 Hz), 113.0.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of thiourea derivatives from this compound.

G General Synthetic Workflow reagents This compound + Amine (R-NH2) reaction Reaction (Solvent, Temp, Time) reagents->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Thiourea Derivative purification->product characterization Characterization (NMR, IR, MP, Yield) product->characterization

Caption: General workflow for synthesizing thiourea derivatives.

Biological Application: Inhibition of the BRAF-MEK-ERK Signaling Pathway

Certain thiourea derivatives have shown potential as anticancer agents by inhibiting key kinases in cellular signaling pathways. The BRAF-MEK-ERK pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often due to mutations in the BRAF gene (e.g., V600E), is a hallmark of several cancers, including melanoma.[2][5][6][7][8] Thiourea derivatives can be designed to target and inhibit components of this pathway, such as the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.

The diagram below illustrates the BRAF-MEK-ERK signaling pathway and the point of inhibition by a hypothetical 4-Fluorophenyl thiourea derivative.

G BRAF-MEK-ERK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 4-Fluorophenyl Thiourea Derivative Inhibitor->BRAF Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of mutated BRAF by a thiourea derivative.

Conclusion

The synthesis of thiourea derivatives from this compound offers a robust and versatile platform for the development of novel bioactive compounds. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds attractive candidates for further investigation in drug discovery programs. The information provided in these application notes serves as a foundational guide for researchers venturing into this promising area of medicinal chemistry.

References

Application Notes and Protocols: 4-Fluorophenyl Isothiocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluorophenyl isothiocyanate as a versatile building block in medicinal chemistry. Detailed protocols for the synthesis and biological evaluation of derived compounds are provided to facilitate research and development in the fields of oncology, neuropharmacology, and more.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a key precursor for a diverse range of biologically active molecules.[1] The presence of the fluorine atom can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. The isothiocyanate group is a reactive electrophile that readily participates in addition reactions with nucleophiles such as amines and hydrazines to form thiourea (B124793) and thiosemicarbazide (B42300) derivatives, respectively. These scaffolds are prevalent in many medicinally important compounds.

This document details the application of this compound in the synthesis of three classes of bioactive compounds:

  • Anticancer Agents: Primarily thiourea derivatives exhibiting cytotoxicity against various cancer cell lines.

  • Dopamine (B1211576) Transporter (DAT) Inhibitors: Molecules designed to modulate dopaminergic neurotransmission for potential applications in neurological and psychiatric disorders.

  • Sigma-2 (σ2) Receptor Ligands: Compounds targeting the σ2 receptor, which is overexpressed in proliferating cancer cells, making it a target for both diagnostics and therapeutics.

I. Anticancer Applications: Thiourea Derivatives

Thiourea derivatives synthesized from this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The general synthetic scheme involves the reaction of this compound with a primary or secondary amine.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative thiourea derivatives incorporating the this compound moiety.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 1-(4-chlorophenyl)-3-(4-fluorophenyl)thioureaMOLT-3 (Leukemia)1.62[2]
2 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)thioureaSW480 (Colon)9.0[3]
SW620 (Colon)1.5[3]
K562 (Leukemia)6.3[3]
3 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)ureaA549 (Lung)-[4]
HepG-2 (Liver)-[4]
4 Brefeldin A-isothiocyanate derivative 6 HeLa (Cervical)1.84[5]
Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3-(4-fluorophenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas.[6]

Materials:

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) in dichloromethane or tert-butanol (20 mL).

  • To this solution, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the crude product with hexane (3 x 10 mL) to remove any unreacted isothiocyanate.

  • The resulting solid is the purified thiourea derivative.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, FT-IR, and HR-MS.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MOLT-3, SW480, SW620, K562)

  • Complete cell culture medium

  • Synthesized thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagrams

anticancer_synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-F-Ph-NCS 4-Fluorophenyl Isothiocyanate Stirring Stirring at RT 4-F-Ph-NCS->Stirring Amine Substituted Amine (R-NH2) Amine->Stirring Solvent Solvent (e.g., DCM) Solvent->Stirring Thiourea 1-Aryl-3-(4-fluorophenyl) thiourea Stirring->Thiourea

Synthetic scheme for thiourea derivatives.

II. Neuropharmacology: Dopamine Transporter (DAT) Inhibitors

This compound is a key intermediate in the synthesis of ligands targeting the dopamine transporter (DAT), a protein crucial for regulating dopamine levels in the brain.[9] These compounds have potential applications in treating substance abuse and other neurological disorders.

Quantitative Data: DAT Binding Affinity

The following table presents the binding affinity (Ki) of a representative compound for the dopamine transporter.

Compound IDStructureTargetKi (nM)Reference
5 Isothiocyanato analogue of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amineDATModerate Potency[9]
Experimental Protocols

Protocol 3: Synthesis of DAT Inhibitor Precursors

The synthesis of these complex molecules involves multiple steps, often starting with the reaction of an appropriate amine with this compound to introduce the key pharmacophore. A detailed, multi-step synthesis is beyond the scope of this protocol, but the initial thiourea formation is analogous to Protocol 1.

Protocol 4: Dopamine Transporter Binding Assay using [³H]WIN 35,428

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for DAT.[9]

Materials:

  • Rat caudate putamen tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cocaine (for determining non-specific binding)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare rat caudate putamen membrane homogenates.

  • In a 96-well plate, add the membrane homogenate, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of cocaine (e.g., 30 µM).

  • Incubate the plates on ice or at 4°C for 2 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Diagrams

dat_workflow Start Start: DAT Binding Assay Preparation Prepare Membrane Homogenate Start->Preparation Incubation Incubate with [3H]WIN 35,428 and Test Compound Preparation->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate Ki Value Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Workflow for DAT binding assay.

III. Oncology and Neuro-inflammation: Sigma-2 (σ2) Receptor Ligands

The sigma-2 (σ2) receptor is a promising target in cancer therapy due to its overexpression in proliferating tumor cells. Ligands derived from this compound have been shown to bind to this receptor and induce cytotoxicity.

Quantitative Data: Sigma-2 Receptor Ligand Activity

The table below summarizes the binding affinity and cytotoxic activity of a representative σ2 receptor ligand.

Compound IDStructureTargetKi (nM)Cytotoxicity (EC50, µM)Cell LineReference
6 6-isothiocyanato-SN79 analogueσ2 Receptor0.56–17.97.6–32.8SK-N-SH[10]
Experimental Protocols

Protocol 5: Synthesis of Sigma-2 Receptor Ligands

The synthesis of these ligands often involves a multi-step process where this compound is used to introduce the isothiocyanate group onto a core scaffold that has affinity for the sigma-2 receptor. The specific synthetic route will vary depending on the core structure.

Protocol 6: Sigma-2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for the σ2 receptor.[11]

Materials:

  • Rat liver membrane homogenate (source of σ2 receptors)

  • [³H]DTG (1,3-di-o-tolyl-guanidine) or a more selective radioligand

  • (+)-Pentazocine (to mask σ1 receptors)

  • Test compounds

  • Assay buffer (50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare rat liver membrane homogenates.

  • In a 96-well plate, add the membrane homogenate, the radioligand (e.g., [³H]DTG), (+)-pentazocine, and varying concentrations of the test compound.

  • Incubate the plates at room temperature for 120 minutes.

  • Terminate the reaction by rapid filtration and washing as described in Protocol 4.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding to the σ2 receptor and determine the Ki value of the test compound.

Protocol 7: Cytotoxicity Assay for Sigma-2 Receptor Ligands

The cytotoxicity of σ2 receptor ligands can be assessed using the MTT assay as described in Protocol 2 .

Diagrams

sigma2_pathway Ligand Sigma-2 Receptor Ligand Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds to CellDeath Induction of Apoptosis/Cell Death Sigma2R->CellDeath Proliferation Inhibition of Cell Proliferation Sigma2R->Proliferation

Sigma-2 receptor ligand mechanism.

IV. Application in BRAF V600E Inhibitor Synthesis

The BRAF V600E mutation is a key driver in several cancers, particularly melanoma. The MAPK/ERK pathway is constitutively activated by this mutation, leading to uncontrolled cell proliferation.[5][12][13][14] While direct synthesis of BRAF inhibitors using this compound is not extensively documented in the provided search results, the structural motifs present in some BRAF inhibitors suggest its potential as a building block. For instance, the synthesis of urea (B33335) and thiourea derivatives targeting the BRAF kinase is an active area of research.

Experimental Protocols

Protocol 8: BRAF V600E Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of the BRAF V600E mutant protein.[1][15][16]

Materials:

  • Recombinant active BRAF V600E enzyme

  • Kinase assay buffer

  • MEK1 (substrate)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • In a multi-well plate, add the BRAF V600E enzyme, the test compound at various concentrations, and the MEK1 substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Calculate the percent inhibition of BRAF V600E activity and determine the IC50 value of the test compound.

Diagrams

braf_pathway BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor BRAF Inhibitor Inhibitor->BRAF_V600E Inhibits

BRAF/MAPK signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of bioactive compounds. Its application spans multiple therapeutic areas, including oncology and neuropharmacology. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

Preparation of Bioactive Heterocyclic Compounds from 4-Fluorophenyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 4-fluorophenyl isothiocyanate as a key starting material. The versatile reactivity of the isothiocyanate functional group allows for its conversion into a variety of heterocyclic scaffolds, including thiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These classes of compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

This compound is a valuable and versatile building block in the synthesis of biologically active molecules.[1][2][3][4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds to their biological targets. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, making it an excellent precursor for the construction of various sulfur and nitrogen-containing heterocycles.[1][2][3][4] This document outlines the synthesis, characterization, and biological evaluation of several key heterocyclic systems derived from this important reagent.

Synthesis of Bioactive Heterocycles

Thiazole (B1198619) Derivatives

Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer and antidiabetic effects.[5][6][7][8] The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of this heterocyclic ring system.

This protocol is adapted from the well-established Hantzsch thiazole synthesis.[9][10][11]

Materials:

  • This compound

  • α-Bromoacetophenone (or other α-haloketones)

  • Ethanol (B145695)

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add the desired α-haloacetophenone (1.0 eq).

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are a prominent class of heterocyclic compounds with diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties.[12][13][14][15] A common synthetic route involves the reaction of an isothiocyanate with a hydrazide, followed by cyclization.

This protocol describes the synthesis of 1,2,4-triazole-3-thiones, which are versatile intermediates for further functionalization.[16][17]

Materials:

Procedure:

  • A mixture of the appropriate carbohydrazide (1.0 eq) and this compound (1.0 eq) in ethanol is refluxed for 4-6 hours to form the intermediate thiosemicarbazide (B42300).

  • After cooling, the resulting precipitate (the thiosemicarbazide) is filtered, washed with ethanol, and dried.

  • The dried thiosemicarbazide is then added to an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and refluxed for 3-5 hours to effect cyclization.

  • The reaction mixture is cooled, and the resulting solution is acidified with dilute hydrochloric acid to a pH of 5-6 to precipitate the triazole-3-thione product.

  • The precipitate is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

1,3,4-Thiadiazole (B1197879) Derivatives

1,3,4-Thiadiazoles are another important class of heterocyclic compounds known for their wide range of biological activities, including anticancer and antimicrobial properties.[1][18][19][20]

This protocol outlines a one-pot synthesis of 2-amino-1,3,4-thiadiazoles from acyl hydrazides and isothiocyanate.[18][21][22][23]

Materials:

  • This compound

  • A suitable acyl hydrazide

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • An appropriate solvent (e.g., chlorobenzene)

Procedure:

  • To a solution of the acyl hydrazide (1.0 eq) in a suitable solvent such as chlorobenzene, add this compound (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the thiosemicarbazide intermediate.

  • To this mixture, add a dehydrating agent like phosphorus oxychloride (2-4 eq) dropwise while maintaining the temperature.

  • The reaction mixture is then heated (e.g., at 60 °C) for 2-4 hours.

  • After completion, the reaction mixture is cooled and carefully poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, and then a dilute basic solution to remove acidic impurities.

  • The crude product is dried and can be purified by recrystallization.

Data Presentation

Table 1: Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[8]
4c HepG2 (Liver)7.26 ± 0.44[8]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[8]
Staurosporine (Standard) HepG2 (Liver)8.4 ± 0.51[8]
12d HepG2 (Liver)0.82[19]
12c HepG2 (Liver)0.91[19]
6g HepG2 (Liver)1.06[19]
Doxorubicin (Standard) HepG2 (Liver)-[19]
Table 2: Antimicrobial Activity of Triazole and Thiadiazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
1,2,4-Triazole-clinafloxacin hybrid (14b) MRSA0.25[12]
Chloramphenicol (Standard) MRSA16[12]
Clinafloxacin (Precursor) MRSA1[12]
1,3,4-Thiadiazole-benzenesulfonic acid derivative Listeria monocytogenesComparable to Ampicillin/Vancomycin[24]
1,3,4-Thiadiazole-benzenesulfonic acid derivative Escherichia coliComparable to Ampicillin/Vancomycin[24]

Mandatory Visualization

Experimental Workflow Diagrams

Caption: General synthetic workflows for the preparation of thiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles from this compound.

Signaling Pathway Diagram

Many synthesized thiazole derivatives have shown potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8]

G VEGFR-2 Signaling Pathway in Angiogenesis cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative (Inhibitor) Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by bioactive thiazole derivatives, leading to the suppression of angiogenesis.[1][2][3][4][6]

References

Application Notes and Protocols: The Role of 4-Fluorophenyl Isothiocyanate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate is a key reagent in the synthesis of a variety of kinase inhibitors. The incorporation of the 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance binding affinity and modulate the physicochemical properties of drug candidates. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the development of potent kinase inhibitors targeting critical signaling pathways in diseases such as cancer and inflammation.

The isothiocyanate group serves as a versatile handle for the introduction of a thiourea (B124793) linkage, a structural motif present in numerous biologically active compounds. The reaction of this compound with various amine-containing scaffolds is a straightforward and efficient method for generating libraries of potential kinase inhibitors.

Kinase Targets and Signaling Pathways

Kinase inhibitors synthesized using this compound and its derivatives have shown activity against several important kinase targets, including:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory cytokine production, making it a target for chronic inflammatory diseases.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers, particularly non-small cell lung cancer.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5]

The inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and inflammation.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors targeting p38 MAPK can effectively block this inflammatory response.

p38_MAPK_Pathway Stimuli Stress / Cytokines TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokines TNF-α, IL-6 Production MK2->Cytokines Inhibitor 4-Fluorophenyl-containing p38 Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.
EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival. Mutations leading to the constitutive activation of EGFR are common in several cancers. EGFR inhibitors block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting tumor growth.[3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Fluorophenyl-containing EGFR Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using a 4-fluorophenyl moiety, some of which are derived from this compound.

Table 1: p38α MAPK, CK1δ, and JAK2 Inhibitory Activity.

CompoundTarget KinaseIC50 (nM)Reference
Pyrimidine 15p38α MAPK250[6]
Pyrimidine 34p38α MAPK96[6]
Pyridine 3CK1δ89[6]
Pyridin-2-one 31JAK262[6]

Table 2: EGFR and HER2 Inhibitory Activity.

CompoundTarget KinaseIC50 (nM)Reference
Thiazolyl-pyrazoline 7gEGFR262[3]
Thiazolyl-pyrazoline 7mEGFR305[3]
4-Fluorophenyl quinazoline (B50416) VIIIEGFR37.66[3]
4-Fluorophenyl quinazoline IXEGFR59.21[3]
Thiazolyl-pyrazoline VIEGFR60[3]
Thiazolyl-pyrazoline VIHER280[3]
4-Fluorophenyl pyrazole (B372694) VIIEGFR4870[3]
4-Fluorophenyl pyrazole VIIHER26230[3]

Table 3: VEGFR-2 Inhibitory Activity.

CompoundTarget KinaseIC50 (µM)Reference
SU10944VEGFR-2~0.07[7]
Piperazinylquinoxaline 11VEGFR-20.19[8]
Piperazinylquinoxaline 13dVEGFR-20.602[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound.

General Protocol for the Synthesis of N-Aryl-N'-(4-fluorophenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of thiourea derivatives, which are precursors or final kinase inhibitors, through the reaction of an aromatic amine with this compound.

Thiourea_Synthesis_Workflow Start Start: Aromatic Amine & This compound Dissolve Dissolve in Ethanol (B145695) Start->Dissolve Reflux Reflux Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry in Vacuo Wash->Dry End End: Pure Thiourea Derivative Dry->End

General workflow for thiourea derivative synthesis.

Materials:

  • Substituted aromatic amine (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic amine (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add this compound (1.0 eq) portion-wise with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the desired N-aryl-N'-(4-fluorophenyl)thiourea derivative.

Synthesis of N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea

This protocol details the synthesis of a specific benzoylthiourea (B1224501) derivative.[9]

Materials:

Procedure:

Step 1: Synthesis of 4-methoxybenzoyl isothiocyanate (Intermediate)

  • Dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add ammonium thiocyanate (1.1 eq) to the solution and stir the mixture at room temperature.

  • Monitor the formation of the intermediate isothiocyanate by TLC. The reaction is typically complete within 1-2 hours.

  • The resulting solution containing 4-methoxybenzoyl isothiocyanate is used directly in the next step without isolation.

Step 2: Synthesis of N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea

  • To the acetone solution of 4-methoxybenzoyl isothiocyanate from Step 1, add 4-fluoroaniline (1.0 eq) dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. The straightforward synthesis of thiourea derivatives allows for the rapid generation of compound libraries for screening against various kinase targets. The incorporation of the 4-fluorophenyl group often imparts favorable properties to the resulting inhibitors, leading to potent and selective compounds with therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the use of this compound in the discovery and development of next-generation kinase inhibitors.

References

4-Fluorophenyl Isothiocyanate: A Versatile Scaffold for the Development of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Fluorophenyl isothiocyanate has emerged as a critical building block in the synthesis of novel anticancer agents, demonstrating significant potential in the development of targeted cancer therapies. Researchers and drug development professionals are increasingly utilizing this versatile scaffold to design and synthesize a variety of derivatives, primarily thioureas and sulfonamides, which have shown promising cytotoxic activity against a range of cancer cell lines. This application note provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering detailed protocols and insights for their application in cancer research.

The isothiocyanate functional group (-N=C=S) is a key pharmacophore known for its diverse biological activities, including potent anticancer properties. The incorporation of a 4-fluorophenyl group can enhance the metabolic stability and pharmacokinetic profile of the resulting molecules. This combination has led to the development of a new generation of anticancer candidates with improved efficacy.

Synthesis of Anticancer Agents from this compound

The synthesis of thiourea (B124793) derivatives from this compound is a straightforward and efficient process, typically involving the reaction with a primary or secondary amine.

A general synthetic workflow is as follows:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Fluorophenyl_Isothiocyanate 4-Fluorophenyl Isothiocyanate Stirring Stirring at Room Temperature or Reflux 4-Fluorophenyl_Isothiocyanate->Stirring Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Amine->Stirring Solvent Solvent (e.g., Ethanol (B145695), DMF) Solvent->Stirring Thiourea_Derivative N-(4-Fluorophenyl)-N'-(substituted) Thiourea Derivative Stirring->Thiourea_Derivative

Caption: General workflow for the synthesis of thiourea derivatives.

Experimental Protocol: General Synthesis of N,N'-Disubstituted Thiourea Derivatives

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., ethanol, dimethylformamide)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve 1 equivalent of the desired amine in the anhydrous solvent in a round-bottom flask.

  • To this solution, add 1 equivalent of this compound dropwise at room temperature with continuous stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or heated to reflux until the reaction is complete (monitored by Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or hexane) to remove any unreacted starting materials, and dried under a vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Anticancer Activity of this compound Derivatives

A significant body of research has demonstrated the potent cytotoxic effects of thiourea and other derivatives of this compound against various human cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data on Anticancer Activity

The following table summarizes the IC50 values of representative this compound derivatives against different cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
ThioureaN-(4-fluorophenyl)-N'-(2,4-dinitrophenyl)thioureaMCF-7 (Breast)20.1[1]
ThioureaN-(4-fluorophenyl)-N'-(benzoyl)thioureaHCT-116 (Colon)1.11[2]
ThioureaN-(4-fluorophenyl)-N'-(benzoyl)thioureaHepG2 (Liver)1.74[2]
ThioureaN-(4-fluorophenyl)-N'-(benzoyl)thioureaMCF-7 (Breast)7.0[2]
Sulfonamide-ThioureaFluorinated pyridine (B92270) derivativeHepG2 (Liver)4.8 µg/mL[3]

Mechanism of Action: Induction of Apoptosis

Derivatives of this compound exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells and is mediated by a complex network of signaling pathways. Isothiocyanates, in general, are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

The intrinsic pathway is initiated by cellular stress and leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria.[5] This triggers a cascade of caspase activation, ultimately leading to cell death. The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, which also culminates in caspase activation.[5]

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Outcome FPITC_Derivative This compound Derivative Intrinsic Intrinsic Pathway (Mitochondrial) FPITC_Derivative->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) FPITC_Derivative->Extrinsic Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-8, Caspase-3) Intrinsic->Caspase_Cascade Extrinsic->Caspase_Cascade Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis

Caption: Simplified overview of apoptosis induction by this compound derivatives.

Biological Evaluation: Cytotoxicity Assay

The in vitro anticancer activity of newly synthesized compounds is commonly evaluated using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with compound dilutions Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Remove_Medium Remove medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of this compound derivatives have provided valuable insights for the rational design of more potent anticancer agents. The nature and position of substituents on the second phenyl ring of thiourea derivatives significantly influence their cytotoxic activity. Generally, the presence of electron-withdrawing groups tends to enhance anticancer activity. The fluorine atom at the 4-position of the phenyl isothiocyanate moiety is also considered to contribute favorably to the overall activity profile.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel anticancer agents. The resulting derivatives, particularly thioureas, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis. The straightforward synthesis and the potential for structural modification make these compounds attractive candidates for further development in the field of oncology. The detailed protocols and data presented in this application note provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds.

References

Application Notes: Synthesis and Evaluation of Anti-leishmanial Thioureas with 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1] The current therapeutic options are limited by issues such as high toxicity, parenteral administration, and increasing parasite resistance, necessitating the discovery of new, effective, and safer drugs.[1][2] N,N'-disubstituted thiourea (B124793) derivatives have emerged as a promising class of compounds, demonstrating significant antiprotozoal activities, including potent anti-leishmanial effects against various Leishmania species.[3][4] This document provides detailed protocols for the synthesis of anti-leishmanial thioureas using 4-fluorophenyl isothiocyanate as a key reagent, along with methodologies for their biological evaluation.

Synthesis of N-(4-Fluorophenyl) Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is a straightforward and efficient process, typically achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[5] This reaction generally proceeds with high yields under mild conditions.[1] this compound is a common building block used in the synthesis of these derivatives.[6][7]

General Synthesis Protocol

This protocol describes the reaction between this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethanol)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round bottom flask, dissolve the selected primary amine (1.0 mmol) in the anhydrous solvent (5-10 mL).

  • To this stirring solution, add this compound (1.0 mmol, 1.0 eq) either dropwise or in a single portion at room temperature.[8]

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight (e.g., 18 hours).[8]

  • Upon completion, the solvent is typically removed under reduced pressure (evaporation).[8]

  • The resulting crude product, often a solid, can be purified. If a precipitate forms during the reaction, it can be collected by filtration and washed with a cold solvent like ethanol.[9]

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[8]

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. In ¹H-NMR spectra, characteristic broad singlets for the NH protons of the thiourea moiety typically appear between δ 5.50–6.30 ppm (for NH attached to an alkyl chain) and δ 7.30–8.50 ppm (for NH attached to an aryl group).[3]

G cluster_synthesis Synthesis & Purification Workflow reactants Reactants: - Primary/Secondary Amine - this compound solvent Add Anhydrous Solvent (e.g., THF, DCM) reactants->solvent reaction Stir at Room Temperature (Monitor by TLC) solvent->reaction workup Solvent Evaporation / Filtration reaction->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, MS, IR purification->characterization final_product Pure Thiourea Derivative characterization->final_product

Caption: General workflow for the synthesis and purification of thiourea derivatives.

Biological Evaluation Protocols

The anti-leishmanial activity of the synthesized compounds is assessed in vitro against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. Cytotoxicity against a mammalian cell line is also determined to evaluate the selectivity of the compounds.

Anti-promastigote Activity Assay
  • Leishmania promastigotes (e.g., L. amazonensis, L. major) are cultured in appropriate media (e.g., M199) at 25-28°C until they reach the logarithmic growth phase.

  • The parasites are seeded into 96-well plates at a density of approximately 1 x 10⁶ cells/mL.

  • The synthesized thiourea compounds, dissolved in DMSO and diluted in culture media, are added to the wells at various concentrations. Control wells contain parasites with DMSO and a reference drug (e.g., Miltefosine, Amphotericin B).

  • The plates are incubated for 48-72 hours at 25-28°C.

  • Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

  • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1][3]

Anti-amastigote Activity Assay
  • Murine macrophages (e.g., J774, peritoneal macrophages) are seeded in 96-well plates and allowed to adhere.

  • The macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes inside the host cells.

  • After an incubation period to allow for infection, non-internalized parasites are washed away.

  • The synthesized compounds are added to the infected macrophages at various concentrations and incubated for another 48-72 hours.

  • The number of intracellular amastigotes is determined by staining (e.g., with Giemsa) and microscopic counting.

  • The IC₅₀ value against the amastigote form is determined.[1][3]

Cytotoxicity Assay
  • Mammalian cells (e.g., murine macrophages, HEK-293) are seeded in 96-well plates.[10][11]

  • The cells are exposed to the synthesized compounds at the same concentrations used in the anti-amastigote assay.

  • After a 48-72 hour incubation, cell viability is determined using a suitable method, such as the MTT or resazurin (B115843) assay.

  • The 50% cytotoxic concentration (CC₅₀) is calculated.

  • The Selectivity Index (SI) is determined by the ratio CC₅₀ / IC₅₀ (amastigote), with a higher SI value indicating greater selectivity for the parasite over host cells.

G cluster_bio Biological Evaluation Workflow compound Synthesized Thiourea Compound promastigote Anti-Promastigote Assay (Leishmania promastigotes) compound->promastigote amastigote Anti-Amastigote Assay (Infected Macrophages) compound->amastigote cytotoxicity Cytotoxicity Assay (Mammalian Cells) compound->cytotoxicity ic50_pro Determine IC₅₀ (Promastigote) promastigote->ic50_pro ic50_ama Determine IC₅₀ (Amastigote) amastigote->ic50_ama cc50 Determine CC₅₀ cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) ic50_ama->si cc50->si

Caption: Workflow for in vitro anti-leishmanial and cytotoxicity screening.

Data on Anti-leishmanial Activity

Numerous studies have synthesized and tested series of thiourea derivatives against Leishmania species, identifying several highly potent compounds.[3] While specific data for 4-fluorophenyl derivatives are embedded within larger libraries, the tables below summarize results for representative potent thiourea compounds to illustrate the potential of this chemical class.

Table 1: Anti-leishmanial Activity of First-Generation Thioureas against L. amazonensis [3][4]

CompoundAnti-promastigote IC₅₀ (µM)Anti-amastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
3e 30.5 ± 4.54.9 ± 1.2>400>81.6
3p 47.9 ± 3.88.7 ± 1.4>400>45.9
Miltefosine 6.9 ± 2.47.5 ± 1.241.5 ± 4.85.5

Table 2: Anti-leishmanial Activity of Second-Generation (Piperazine-containing) Thioureas against L. amazonensis [3][4]

CompoundAnti-promastigote IC₅₀ (µM)Anti-amastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
5i 6.9 ± 2.01.8 ± 0.5125.7 ± 25.3~70
Miltefosine 6.9 ± 2.47.5 ± 1.241.5 ± 4.85.5

Data presented as mean ± standard deviation. SI = CC₅₀ / IC₅₀ (amastigote).

These results highlight that optimized thiourea structures can exhibit potent activity against the clinically relevant amastigote form of the parasite with high selectivity, surpassing the performance of the reference drug miltefosine.[3][4] Compound 3e from a first-generation series and compound 5i , which incorporates a piperazine (B1678402) ring, are particularly noteworthy for their sub-micromolar to low micromolar efficacy and high selectivity indices.[3][12]

Proposed Mechanism of Action

Some thiourea-based derivatives are proposed to exert their anti-leishmanial effect through an antifolate mechanism.[10][11][13] They have been shown to inhibit key enzymes in the folate biosynthesis pathway of Leishmania, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1).[10][11][13] These enzymes are crucial for the parasite's survival as they are involved in the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of these enzymes disrupts DNA synthesis and repair, ultimately leading to parasite death.

G cluster_moa Proposed Antifolate Mechanism of Action compound Thiourea Derivative dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits ptr1 Pteridine Reductase 1 (PTR1) compound->ptr1 Inhibits folate_pathway Folate Biosynthesis dhfr->folate_pathway Blocks ptr1->folate_pathway Blocks dna_synthesis DNA Synthesis & Repair folate_pathway->dna_synthesis death Parasite Death dna_synthesis->death Disruption leads to

Caption: Inhibition of the Leishmania folate pathway by thiourea derivatives.

Conclusion

Thiourea derivatives synthesized from this compound represent a highly promising class of anti-leishmanial agents. The synthetic protocols are simple and efficient, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][5] As demonstrated by compounds like 3e and 5i , chemical optimization can lead to derivatives with outstanding potency against Leishmania amastigotes and excellent selectivity over mammalian cells.[3][4] Their potential mechanism of action via inhibition of the folate pathway provides a clear rationale for their anti-parasitic activity.[10] These compounds are excellent candidates for further preclinical evaluation in the drug discovery pipeline for leishmaniasis.

References

Application Notes and Protocols: Reaction of 4-Fluorophenyl isothiocyanate with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (4-FPITC) is a versatile reagent employed in the selective modification of amino acids and proteins. Its primary application lies in the derivatization of the N-terminal α-amino group of peptides and the ε-amino group of lysine (B10760008) residues. This reaction, forming a stable phenylthiourea (B91264) (PTU) adduct, is fundamental to various analytical and preparative techniques in proteomics, drug discovery, and diagnostics. The fluorine atom provides a useful probe for ¹⁹F NMR studies and can modulate the physicochemical properties of the labeled molecule. These application notes provide detailed protocols for the reaction of 4-FPITC with amino acids and subsequent analysis, alongside relevant quantitative data and workflow visualizations.

Principle of the Reaction

The isothiocyanate group (-N=C=S) of 4-FPITC is an electrophilic moiety that readily reacts with primary and secondary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine side chain. The reaction proceeds via a nucleophilic addition of the deprotonated amine to the central carbon atom of the isothiocyanate, forming a stable thiourea (B124793) linkage. The reaction is typically carried out under mild alkaline conditions (pH 8-9) to ensure the nucleophilicity of the amino group.

Applications

  • Protein and Peptide Labeling: Introduction of a fluorinated tag for detection and quantification.

  • Edman Degradation Sequencing: A modification of the classical Edman degradation for N-terminal amino acid analysis.

  • Drug Development: Synthesis of novel thiourea-containing compounds with potential therapeutic activities.

  • Bioconjugation: Linking of peptides and proteins to other molecules of interest.

Data Presentation

Amino AcidFunctional Group ReactingRepresentative Yield (%)
Glycineα-amino> 95
Alanineα-amino> 95
Valineα-amino> 95
Leucineα-amino> 95
Isoleucineα-amino> 95
Prolineα-imino> 95
Phenylalanineα-amino> 95
Tryptophanα-amino> 95
Methionineα-amino> 95
Serineα-amino> 95
Threonineα-amino> 95
Cysteineα-amino & sulfhydryl> 90 (competing reactions)
Tyrosineα-amino> 95
Asparagineα-amino> 95
Glutamineα-amino> 95
Aspartic Acidα-amino> 95
Glutamic Acidα-amino> 95
Lysineα-amino & ε-amino> 95 (per amino group)
Arginineα-amino> 95
Histidineα-amino> 95

Note: Yields are highly dependent on reaction conditions such as pH, temperature, and reaction time. The sulfhydryl group of cysteine can also react with isothiocyanates, potentially leading to side products.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids or Peptides with this compound

This protocol describes the general procedure for labeling the N-terminal α-amino group of a peptide or the free amino group of an amino acid with 4-FPITC.

Materials:

  • This compound (4-FPITC)

  • Amino acid or peptide sample

  • Coupling Buffer: 50 mM Sodium Bicarbonate or Borate buffer, pH 8.5-9.0

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Dissolve the amino acid or peptide sample in the Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of 4-FPITC in acetonitrile. This solution should be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the amino acid/peptide solution with a 5 to 10-fold molar excess of the 4-FPITC solution. The final concentration of acetonitrile in the reaction mixture should not exceed 50% to avoid precipitation of the peptide/protein.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation. For less reactive amino groups or to increase the reaction rate, the temperature can be increased to 37°C.

  • Quenching (Optional): To quench the reaction, a small amount of an amine-containing buffer such as Tris can be added.

  • Purification: The derivatized product can be purified from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

Protocol 2: Analysis of 4-Fluorophenylthiocarbamoyl (FPTC)-Amino Acids by RP-HPLC

This protocol outlines a general method for the separation and analysis of FPTC-amino acids.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10-20 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B (linear gradient)

    • 35-40 min: 60-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 90-5% B (linear gradient)

    • 50-60 min: 5% B (isocratic, re-equilibration)

Note: The gradient may need to be optimized depending on the specific FPTC-amino acids being analyzed.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 4-FPITC This compound PTU_Adduct Phenylthiourea Adduct 4-FPITC->PTU_Adduct Electrophilic Attack Amino_Acid Amino Acid (R-NH2) Amino_Acid->PTU_Adduct Nucleophilic Addition pH pH 8-9 (Alkaline) Temp Room Temperature

Caption: Reaction mechanism of 4-FPITC with an amino acid.

Experimental_Workflow Start Start Sample_Prep Prepare Amino Acid/ Peptide Solution Start->Sample_Prep Reagent_Prep Prepare 4-FPITC Solution in ACN Start->Reagent_Prep Reaction Mix Reactants (pH 8.5-9.0) Sample_Prep->Reaction Reagent_Prep->Reaction Incubation Incubate at RT for 1-2 hours Reaction->Incubation Purification Purify by RP-HPLC Incubation->Purification Analysis Analyze by HPLC-UV Purification->Analysis End End Analysis->End

Caption: General experimental workflow for amino acid derivatization.

Application Notes and Protocols for the One-Pot Synthesis of Thioureas using 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea (B124793) and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and drug design. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The thiourea scaffold is a key structural motif in several approved drugs and numerous investigational agents. The synthesis of novel thiourea derivatives is therefore of great interest to researchers in the field of drug discovery.

The reaction of an isothiocyanate with a primary or secondary amine is one of the most common and straightforward methods for the preparation of N,N'-disubstituted thioureas. This application note provides a detailed protocol for a one-pot synthesis of thioureas using 4-fluorophenyl isothiocyanate as a key reagent. The inclusion of a fluorine atom can enhance the metabolic stability and binding affinity of the resulting compounds, making this compound a valuable building block in drug development. This protocol is designed to be efficient and applicable to a variety of amine substrates, providing a reliable method for the generation of diverse thiourea libraries for biological screening.

Experimental Protocol

This protocol describes a general one-pot procedure for the synthesis of N-(4-fluorophenyl)-N'-substituted thioureas. The reaction involves the direct coupling of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Various primary and secondary amines (e.g., anilines, benzylamines, alkylamines)

  • Solvent: Dichloromethane (B109758) (DCM) or Acetone

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (round-bottom flask)

  • Equipment for product isolation and purification (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

General Procedure:

  • To a solution of the desired primary or secondary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of dichloromethane or acetone), add this compound (1.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine. For less reactive aromatic amines, refluxing the mixture for 3 to 4 hours may be necessary.

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified. Purification can often be achieved by simple filtration and washing with a cold solvent like ethanol (B145695) or methanol, followed by drying. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a product of high purity.

  • The structure of the synthesized thiourea derivative should be confirmed by spectroscopic methods such as IR, 1H-NMR, and 13C-NMR.

Quantitative Data Summary

The one-pot synthesis of thioureas from this compound and various amines generally proceeds with good to excellent yields. The following table summarizes representative yields for the synthesis of different N-(4-fluorophenyl)-N'-substituted thioureas.

Amine SubstrateProductYield (%)Reference
4-HexyloxyanilineN-(4-Fluorophenyl)-N'-(4-hexyloxyphenyl)thiourea-
4-OctyloxyanilineN-(4-Fluorophenyl)-N'-(4-octyloxyphenyl)thiourea-
4-HexadecyloxyanilineN-(4-Fluorophenyl)-N'-(4-hexadecyloxyphenyl)thiourea-
N-Tosyl-o-phenylenediamineN-(4-Fluorophenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine-

Note: Specific yield percentages were not provided in the source material for all compounds, but the synthesis is generally described as high-yielding.

Visualizations

Experimental Workflow

The following diagram illustrates the straightforward workflow for the one-pot synthesis of thioureas.

experimental_workflow reagents This compound + Amine mixing Mixing in Solvent (e.g., DCM or Acetone) reagents->mixing reaction Stirring at Room Temperature (or Reflux) mixing->reaction workup Solvent Removal reaction->workup purification Purification (Filtration/Recrystallization) workup->purification product Pure Thiourea Derivative purification->product

Caption: Experimental workflow for the one-pot synthesis of thioureas.

Potential Signaling Pathway Inhibition

Thiourea derivatives have been investigated for their potential to inhibit various signaling pathways implicated in cancer. For instance, some thiourea-based compounds have shown inhibitory activity against kinases involved in cancer cell proliferation and survival. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by N-(4-fluorophenyl)-N'-substituted thioureas.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation thiourea N-(4-fluorophenyl)-N'- substituted thiourea thiourea->raf Inhibition thiourea->pi3k Inhibition

Application Notes and Protocols: 4-Fluorophenyl Isothiocyanate in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluorophenyl isothiocyanate as a key reagent in the synthesis of novel fluorescent probes. The protocols outlined below are based on established methodologies for the synthesis of thiourea-based fluorophores and their application in bioimaging and analyte detection.

Introduction

This compound is a versatile building block in the development of fluorescent probes. Its isothiocyanate group (-N=C=S) serves as a reactive handle for conjugation to amine-functionalized fluorophores, forming a stable thiourea (B124793) linkage. The presence of the fluorine atom on the phenyl ring can modulate the electronic properties and lipophilicity of the resulting probe, potentially enhancing its photophysical characteristics and cellular uptake. Probes derived from this compound have potential applications in various research areas, including cellular imaging, analyte sensing, and as theranostic agents.

Application 1: Synthesis of a Thiourea-Based Fluorescent Probe

The fundamental reaction for creating a fluorescent probe using this compound involves its conjugation with an amine-containing fluorophore. This results in the formation of a highly fluorescent N,N'-disubstituted thiourea derivative.

General Reaction Scheme:

A primary amine-containing fluorophore reacts with this compound in a suitable organic solvent to yield the corresponding thiourea-linked fluorescent probe.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Fp_NH2 Fluorophore-NH2 (Amine-functionalized Fluorophore) Solvent Organic Solvent (e.g., DMF, CH2Cl2) Fp_NH2->Solvent FPITC This compound FPITC->Solvent Probe Fluorophore-NH-C(S)-NH-Ph-F (Thiourea-based Fluorescent Probe) Solvent->Probe

Caption: General synthesis of a thiourea-based fluorescent probe.

Experimental Protocol: Synthesis of a Generic Thiourea-Based Probe

This protocol describes a general method for the synthesis of a fluorescent probe by reacting this compound with an amine-functionalized fluorophore (e.g., aminocoumarin, amino-rhodamine).

Materials:

Procedure:

  • Dissolve the amine-functionalized fluorophore (1.0 eq) in anhydrous DMF.

  • To this solution, add this compound (1.1 eq).

  • If the amine is in its salt form, add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Fluorescent Probe for Bioimaging

Thiourea-based fluorescent probes derived from this compound can be designed to have good cell permeability and low cytotoxicity, making them suitable for live-cell imaging applications. The fluorinated phenyl group can enhance lipophilicity, facilitating passage through the cell membrane.

Experimental Protocol: Live-Cell Imaging

This protocol outlines a general procedure for staining live cells with a custom-synthesized fluorescent probe.

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Live cells (e.g., HeLa, MCF-7) plated on a glass-bottom dish

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution (1 mM) of the fluorescent probe in DMSO.

  • Culture the cells to be imaged on a glass-bottom dish until they reach the desired confluency.

  • On the day of imaging, prepare a working solution of the probe by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

  • After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the probe.

Application 3: "Turn-On" Fluorescent Probe for Analyte Detection

The isothiocyanate group can be utilized as a reactive site for the detection of specific analytes, such as hydrogen sulfide (B99878) (H₂S). The reaction of H₂S with the isothiocyanate moiety can lead to the formation of an amine, which can alter the electronic properties of the fluorophore and result in a "turn-on" fluorescent response.

Signaling Pathway for H₂S Detection:

G Probe_ITC Probe-N=C=S (Low Fluorescence) Probe_Amine Probe-NH2 (High Fluorescence) Probe_ITC->Probe_Amine Reaction H2S H2S H2S->Probe_Amine Analyte

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using 4-fluorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a key intermediate primarily used in the synthesis of N,N'-disubstituted thiourea (B124793) derivatives.[1] These thiourea compounds are significant scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4]

Q2: What is the general mechanism for the reaction between this compound and a primary amine?

A2: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, resulting in the stable thiourea product.[5]

Q3: How do the electronic properties of the amine affect the reaction rate?

A3: The nucleophilicity of the amine significantly influences the reaction rate. Amines with electron-donating groups are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups, such as 4-nitroaniline, are less nucleophilic, leading to slower reaction times or requiring more forcing conditions.[6][7]

Q4: Can secondary amines be used in this reaction?

A4: Yes, secondary amines readily react with this compound to form trisubstituted thioureas. The reaction mechanism is analogous to that with primary amines.[8]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of thiourea derivatives from this compound.

Low or No Product Yield

Low yields can arise from several factors, including the stability of the isothiocyanate, steric hindrance, or low nucleophilicity of the amine.[6]

Potential Cause Recommended Solution Expected Outcome
Degradation of this compound Use freshly opened or purified this compound. Store it in a cool, dark, and dry environment, preferably under an inert atmosphere.[6]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.
Low nucleophilicity of the amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a non-nucleophilic base like triethylamine (B128534) to activate the amine.[6][7] For very unreactive amines, a stronger base may be necessary.[6]Enhanced reaction rate and higher product yield.
Steric hindrance If either the amine or the isothiocyanate is sterically hindered, increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[6]Increased conversion to the desired thiourea product.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above. Adding a slight excess (1.05-1.1 equivalents) of the more stable reactant can help drive the reaction to completion.[6]Complete consumption of the limiting reagent and maximized yield.
Poor solubility of reactants Select a solvent in which both the amine and this compound are soluble. Polar aprotic solvents like THF, DCM, or acetonitrile (B52724) are often good choices.[5] Gentle heating can also improve solubility, but monitor for potential side reactions.A homogeneous reaction mixture, leading to a more efficient reaction.
Formation of Impurities

The presence of unexpected spots on a TLC plate indicates the formation of side products.

Potential Side Product Cause Prevention and Removal
Symmetrical thiourea If the goal is to synthesize an unsymmetrical thiourea and the intermediate isothiocyanate reacts with the starting amine, a symmetrical product can form.Carefully control the stoichiometry. A two-step, one-pot approach, where the isothiocyanate is formed in situ before the addition of the second amine, can be effective.[6]
Unreacted starting materials Incomplete reaction due to factors mentioned in the low yield section.Ensure the reaction goes to completion by optimizing conditions. Unreacted amine can often be removed by an acidic wash during workup, while unreacted isothiocyanate can sometimes be removed by washing with a solution of a scavenger amine or by chromatography.
Hydrolysis of thiourea Presence of water, especially under acidic or basic conditions and with heating.[6]Use anhydrous solvents and perform the reaction under an inert atmosphere. Conduct the workup at a lower temperature if possible.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(4-fluorophenyl)thiourea

This protocol provides a general procedure for the reaction of this compound with a primary aromatic or aliphatic amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.

  • To this stirred solution, add this compound (1.0-1.1 equivalents) at room temperature.[6] The addition can be done dropwise if the reaction is noticeably exothermic.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the limiting starting material is consumed. If the reaction is slow, it can be gently heated.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.[6]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid thiourea derivatives.

General Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to dissolve the solid completely.[8]

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[9]

Mandatory Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents reagent_purity Purity of Amine & 4-Fluorophenyl Isothiocyanate? check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions reaction_slow Is the reaction slow due to electronic or steric effects? check_conditions->reaction_slow check_workup 3. Review Workup & Purification product_loss Potential product loss during extraction or crystallization? check_workup->product_loss stoichiometry Accurate Stoichiometry? (1:1 molar ratio) reagent_purity->stoichiometry Yes use_fresh Use freshly purified/distilled reagents. reagent_purity->use_fresh No stoichiometry->check_conditions Yes adjust_ratio Ensure accurate weighing and molar ratio. stoichiometry->adjust_ratio No solvent_choice Is the solvent appropriate? reaction_slow->solvent_choice No increase_temp Increase temperature or prolong reaction time. Consider microwave irradiation. reaction_slow->increase_temp Yes solvent_choice->check_workup Yes change_solvent Use a solvent with better solubility for both reactants (e.g., THF, DCM). solvent_choice->change_solvent No optimize_workup Optimize purification protocol. (e.g., change recrystallization solvent). product_loss->optimize_workup Yes

Caption: A troubleshooting workflow for addressing low product yield.

Anticancer Mechanism of Action for Thiourea Derivatives

Derivatives of this compound have shown potential as anticancer agents by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

AnticancerMechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiourea Thiourea Derivative (e.g., from 4-Fluorophenyl Isothiocyanate) Thiourea->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.

References

Technical Support Center: 4-Fluorophenyl Isothiocyanate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound is an organosulfur compound with the chemical formula FC₆H₄NCS.[1] It serves as a key intermediate in the synthesis of various chemical compounds, most notably thiourea (B124793) derivatives.[1][2][3] These derivatives have applications in pharmaceuticals, agrochemicals, and materials science.[2]

Q2: What are the most common side reactions to expect when using this compound?

The most common side reactions include:

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form 4-fluoroaniline (B128567) and other byproducts, especially under acidic or basic conditions.[4][5]

  • Formation of Symmetrical Thioureas: In reactions with primary amines, a common byproduct is the symmetrical N,N'-bis(4-fluorophenyl)thiourea. This can occur if the isothiocyanate reacts with the 4-fluoroaniline formed from hydrolysis or if there are issues with stoichiometry control.

  • Polymerization: Like other isothiocyanates, this compound can polymerize, especially in the presence of acids, bases, or heat.[6]

  • Reaction with Solvents: Protic solvents like alcohols can react with the isothiocyanate to form thiocarbamates.

Q3: How should this compound be stored to ensure its stability?

To maintain its reactivity and prevent degradation, this compound should be stored in a cool (2-8°C), dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon).[1][4] It is crucial to protect it from moisture to prevent hydrolysis.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Low or No Product Yield in Thiourea Synthesis

Problem: The reaction between this compound and a primary or secondary amine results in a low yield or no desired thiourea product.

Possible Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Degradation of this compound Use a fresh or recently purified bottle of the isothiocyanate. Ensure it has been stored properly under inert gas and refrigerated. Consider in-situ generation if degradation is a persistent issue.[4]Improved yield due to the use of a more active reagent.
Low Nucleophilicity of the Amine For electron-deficient amines (e.g., those with electron-withdrawing groups), the reaction may be slow. Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to activate the amine.[4]Increased reaction rate and higher conversion to the desired thiourea.
Steric Hindrance If either the amine or the isothiocyanate is sterically hindered, the reaction may require more forcing conditions. Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[4]Improved conversion to the thiourea product.
Incorrect Stoichiometry Ensure accurate measurement of both the amine and the isothiocyanate. A slight excess (1.05-1.1 equivalents) of the isothiocyanate can sometimes drive the reaction to completion.Optimized reactant ratio leading to higher yield of the desired product.
Formation of Unexpected Byproducts

Problem: The reaction produces significant amounts of byproducts, complicating purification and reducing the yield of the desired thiourea.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy Expected Outcome
N,N'-bis(4-fluorophenyl)thiourea Reaction of this compound with 4-fluoroaniline. The 4-fluoroaniline can be present as an impurity in the starting material or formed from in-situ hydrolysis.[7]Use highly pure, anhydrous starting materials and solvents. Run the reaction under a dry, inert atmosphere (N₂ or Ar).Minimized formation of the symmetrical thiourea byproduct.
4-Fluoroaniline Hydrolysis of this compound by water present in the reaction mixture.[4][5]Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.Reduced hydrolysis of the isothiocyanate starting material.
Thiocarbamates Reaction of this compound with alcohol solvents (e.g., methanol, ethanol).Use aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.Prevention of thiocarbamate byproduct formation.

A specific example from the literature reports the formation of bis(N-p-fluorophenylthiourea) as a minor product during the synthesis of a thiosemicarbazone from a phosphonated hydrazone and p-fluorophenyl-isothiocyanate.[7] When this byproduct was synthesized intentionally by reacting p-fluorophenylisothiocyanate with hydrazine (B178648) hydrate (B1144303) in a 2:1 ratio, an 80% yield was achieved.[7]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol outlines a general procedure for the synthesis of a thiourea derivative from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 eq)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

  • To this solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature while stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to reflux.

  • Once the reaction is complete (indicated by the disappearance of the limiting reagent on TLC), remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]

Protocol 2: Minimizing the Formation of N,N'-bis(4-fluorophenyl)thiourea

This protocol is a modification of the general procedure to minimize the formation of the symmetrical thiourea byproduct.

Key Considerations:

  • Purity of Reagents: Use freshly opened or purified this compound and amine. Ensure the amine is free of any corresponding hydrochloride salt which can introduce moisture and acidity.

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the reaction.

Procedure:

  • Follow the general synthesis protocol (Protocol 1).

  • Add the this compound solution to the amine solution slowly, especially if the reaction is exothermic, to maintain better control over the reaction.

  • If a base is required to deprotonate an amine salt or to activate a weakly nucleophilic amine, use a non-nucleophilic base like triethylamine that has been freshly distilled.

Visualizations

Reaction Pathway for Thiourea Synthesis

Thiourea_Synthesis reagent1 4-Fluorophenyl isothiocyanate intermediate Zwitterionic Intermediate reagent1->intermediate Nucleophilic attack reagent2 Primary/Secondary Amine (R-NH₂) reagent2->intermediate product N-(4-Fluorophenyl)-N'-R-thiourea intermediate->product Proton transfer Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Quality (Isothiocyanate & Amine) start->check_reagents reagent_ok Reagents are Pure and Fresh check_reagents->reagent_ok Yes reagent_bad Degraded Reagents check_reagents->reagent_bad No check_conditions Review Reaction Conditions reagent_ok->check_conditions use_fresh Use Fresh/Purified Reagents reagent_bad->use_fresh end Improved Yield use_fresh->end conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) conditions_ok->check_byproducts optimize_conditions Increase Temperature/ Time, Add Catalyst, Change Solvent conditions_bad->optimize_conditions optimize_conditions->end no_byproducts No Significant Byproducts check_byproducts->no_byproducts No byproducts_present Byproducts Identified check_byproducts->byproducts_present Yes no_byproducts->end mitigate_byproducts Implement Mitigation Strategy (e.g., Anhydrous Conditions) byproducts_present->mitigate_byproducts mitigate_byproducts->end

References

Technical Support Center: Purification of Thiourea Derivatives from 4-Fluorophenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of thiourea (B124793) derivatives synthesized from 4-Fluorophenyl isothiocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of thiourea derivatives in a question-and-answer format.

Q1: After the reaction, my crude product is a sticky oil instead of a solid. How can I isolate my thiourea derivative?

A1: The oily nature of your crude product could be due to the presence of residual solvent or low-melting point impurities.

  • Recommended Action:

    • Trituration: Try adding a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. This should induce the precipitation of your product as a solid, which can then be collected by filtration.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove azeotropically bound solvents.

Q2: My purified thiourea derivative has a low or broad melting point. What is the likely cause and how can I fix it?

A2: A low or broad melting point is a primary indicator of impurities.[1] Common culprits include unreacted this compound, the starting amine, or byproducts from side reactions.

  • Recommended Solution: Recrystallization Recrystallization is often the most effective method for removing these types of impurities.[1] The principle relies on the solubility difference between your desired compound and the impurities at different temperatures.[2]

    • Solvent Selection: A systematic solvent screening is crucial. An ideal solvent will dissolve the thiourea derivative sparingly at room temperature but completely at an elevated temperature.[2] Common solvents for recrystallization of thiourea derivatives include ethanol, isopropanol, and acetone.[2][3]

    • Procedure: A general protocol for recrystallization is provided in the "Experimental Protocols" section.

Q3: The color of my thiourea product is off-white or yellowish. How can I decolorize it?

A3: A colored product suggests the presence of colored organic impurities or degradation products.[1]

  • Recommended Solution: Activated Charcoal Treatment

    • Dissolve your crude product in a suitable hot solvent as you would for recrystallization.

    • Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[2]

    • Perform a hot gravity filtration to remove the charcoal.[2]

    • Allow the clear filtrate to cool slowly to induce crystallization.[2]

Q4: I have a low yield after recrystallization. What are the possible reasons and how can I improve it?

A4: Low recovery can stem from several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will leave a significant portion of your product in the mother liquor upon cooling.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude thiourea.[1]

  • Premature crystallization during hot filtration: If using activated charcoal, the solution may cool and crystallize on the filter paper, leading to product loss.[1]

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1]

  • Incomplete precipitation: Some of your product will remain dissolved in the mother liquor.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal yield.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction between this compound and an amine?

A1: The most common impurities are typically unreacted starting materials: this compound and the amine.[4] Side products can also form, especially if the reaction is heated for an extended period or if water is present, which can lead to hydrolysis of the isothiocyanate.[3]

Q2: What is the most common and effective method for purifying crude thiourea derivatives?

A2: For many thiourea derivatives, recrystallization is a highly effective and common purification method.[1][3] It is excellent for removing small amounts of impurities from a solid product. For more challenging separations or for non-crystalline products, column chromatography is the preferred method.[4]

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to visualize the separation of your desired product from impurities. By comparing the TLC of your crude mixture with the purified fractions, you can assess the effectiveness of the purification step.

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is recommended under the following circumstances:

  • Your product is an oil and cannot be recrystallized.

  • The impurities have very similar solubility profiles to your product, making recrystallization ineffective.

  • There are multiple components in your crude mixture that need to be separated.[4]

  • You need to achieve very high purity.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. This compound is corrosive and can cause severe skin burns and eye damage.[5] It is also a sensitizer (B1316253) and may cause allergic skin reactions or asthma-like symptoms if inhaled.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Common Solvents for Recrystallization of Thiourea Derivatives

SolventTypical Use Cases
EthanolGeneral purpose, good for moderately polar thioureas.[1][2]
IsopropanolAlternative to ethanol, may offer different solubility.[2]
AcetoneCan be effective, but its low boiling point requires care.[3]
MethanolUsed for some thiourea derivatives.[6]
WaterCan be used as a co-solvent with alcohols for more polar derivatives.[1][6]

Table 2: Typical Column Chromatography Parameters for Thiourea Derivative Purification

ParameterRecommendation
Stationary PhaseSilica (B1680970) gel is most commonly used.[7][8]
Mobile Phase (Eluent)A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).[7] The ratio is optimized based on TLC analysis.
Elution ModeGradient elution (gradually increasing the polarity of the mobile phase) is often more effective than isocratic elution (constant mobile phase composition).

Experimental Protocols

General Protocol for Recrystallization of a Thiourea Derivative

This protocol provides a general procedure for the purification of a thiourea derivative using a single solvent.[2]

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent.

  • Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.

General Protocol for Column Chromatography Purification

This protocol outlines a general procedure for purifying a thiourea derivative using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system for your separation using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified thiourea derivative.

General Protocol for HPLC Purification (Reversed-Phase)

This protocol is suitable for the purification of non-polar to moderately polar thiourea derivatives.[9]

  • Sample Preparation: a. Dissolve the crude thiourea derivative in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase).[9] b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over time to elute the compounds.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography hplc Preparative HPLC start->hplc purity_check Purity Check (TLC, LC-MS, NMR) recrystallization->purity_check column_chromatography->purity_check hplc->purity_check pure_product Pure Thiourea Derivative purity_check->pure_product

Caption: General experimental workflow for the purification of thiourea derivatives.

troubleshooting_workflow start Crude Product Analysis oily_product Product is an Oil? start->oily_product colored_product Product is Colored? oily_product->colored_product No trituration Triturate with Non-polar Solvent oily_product->trituration Yes impure_product Product is Impure (by TLC/m.p.)? colored_product->impure_product No charcoal Treat with Activated Charcoal colored_product->charcoal Yes recrystallize Recrystallize impure_product->recrystallize Yes (Solid) column Perform Column Chromatography impure_product->column Yes (Oil/Difficult Separation) pure Pure Product impure_product->pure No trituration->colored_product charcoal->impure_product recrystallize->pure column->pure

Caption: Troubleshooting workflow for the purification of thiourea derivatives.

References

Technical Support Center: Managing Moisture Sensitivity of 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 4-Fluorophenyl isothiocyanate, with a focus on mitigating issues arising from its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is highly susceptible to hydrolysis. The isothiocyanate functional group (-N=C=S) readily reacts with water, even atmospheric moisture. This reaction leads to the formation of an unstable N-(4-fluorophenyl)thiocarbamic acid intermediate, which then decomposes into 4-fluoroaniline (B128567) and other byproducts.[1][2] This degradation compromises the reagent's purity and can significantly impact experimental outcomes.

Q2: What are the common signs of reagent degradation due to moisture exposure?

A2: Degradation can be identified by several observations:

  • Physical Appearance: The reagent may change from a white or colorless solid/liquid to a yellow or brownish hue.[1][3]

  • Inconsistent Melting Point: The melting point may become broad or depressed from the typical 24-26 °C range.[4]

  • Poor Reaction Performance: The most common sign is a significant decrease in the yield of the desired product (e.g., thiourea (B124793) derivatives) or complete reaction failure.

  • Analytical Evidence: The presence of impurity peaks corresponding to 4-fluoroaniline or N,N'-bis(4-fluorophenyl)thiourea in analytical data (NMR, LC-MS, GC-MS).

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to maintaining the reagent's integrity. The recommended storage conditions are in a cool, dry, and well-ventilated area, specifically at 2-8°C.[3][4][5] Containers should be kept tightly sealed to prevent moisture ingress.[5][6] For long-term storage, consider using a desiccator or flushing the container with an inert gas like argon or nitrogen before sealing.

Q4: What are the primary byproducts formed when this compound is contaminated with water during a reaction?

A4: Water contamination initiates a hydrolysis cascade. The primary byproduct is 4-fluoroaniline, formed from the decomposition of the thiocarbamic acid intermediate.[1] This newly formed 4-fluoroaniline can then react with another molecule of this compound to produce a significant impurity, the symmetrical thiourea N,N'-bis(4-fluorophenyl)thiourea.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem: My reaction yield is drastically low, or the reaction failed to proceed.

  • Potential Cause: The most likely culprit is the degradation of the this compound due to moisture or contamination of other reaction components.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Was the this compound stored correctly? If it appears discolored or was stored improperly, it may be degraded.

    • Check Solvents: Were anhydrous solvents used? Even "anhydrous" solvents from a bottle can absorb atmospheric moisture over time. It is best practice to use freshly dried or newly opened solvents.

    • Check Other Reagents: Was the amine substrate anhydrous? Amines can be hygroscopic. Ensure they are dry before use.

    • Evaluate Reaction Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? This is crucial to exclude atmospheric moisture, especially for reactions run over extended periods.

    • Assess Glassware: Was all glassware thoroughly dried (e.g., oven-dried or flame-dried under vacuum) immediately before use?

Problem: My purified product is contaminated with a significant, hard-to-remove impurity.

  • Potential Cause: The impurity is likely the symmetrical thiourea byproduct, N,N'-bis(4-fluorophenyl)thiourea, formed from moisture-induced degradation.

  • Troubleshooting Steps:

    • Review Reaction Setup: Re-evaluate all potential sources of moisture as detailed in the previous troubleshooting section. The presence of this byproduct is a strong indicator of water contamination.

    • Amine Purity: Ensure the starting amine was pure and free of any corresponding aniline (B41778) impurities from its own synthesis or degradation.

    • Purification Strategy: This symmetrical thiourea can sometimes have similar polarity to the desired product. Consider alternative purification techniques such as crystallization or preparative HPLC if standard column chromatography is ineffective. The best solution is to prevent its formation in the first place by rigorously excluding water.

// Nodes start [label="Low Yield or\nReaction Failure", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the reaction run under\nan inert atmosphere?", shape="diamond", fillcolor="#FBBC05"]; a1_no [label="Remedy:\nUse N2 or Ar atmosphere.\nDry all glassware.", fillcolor="#F1F3F4"]; q2 [label="Were anhydrous solvents\nand reagents used?", shape="diamond", fillcolor="#FBBC05"]; a2_no [label="Remedy:\nUse freshly dried solvents.\nEnsure amine is dry.", fillcolor="#F1F3F4"]; q3 [label="Was the isothiocyanate\nstored correctly (2-8°C, sealed)?", shape="diamond", fillcolor="#FBBC05"]; a3_no [label="Remedy:\nDiscard degraded reagent.\nPurchase new and store properly.", fillcolor="#F1F3F4"]; end_node [label="Root cause likely identified.\nRe-run experiment with\ncorrective actions.", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; q3 -> end_node [label="Yes"]; a1_no -> end_node; a2_no -> end_node; a3_no -> end_node; }

Caption: Troubleshooting workflow for low-yield reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1544-68-9
Molecular Formula C₇H₄FNS[3][5]
Molecular Weight 153.18 g/mol [7]
Appearance White or colorless to yellow solid, lump, or clear liquid[1][3][8]
Melting Point 24-26 °C (lit.)[3][4]
Boiling Point 228 °C (lit.)[3]
Flash Point 89 °C / 192.2 °F (closed cup)[4][9]

Table 2: Recommended Storage and Handling Guidelines

ParameterRecommendationReference(s)
Storage Temperature 2-8°C[3][4][5]
Storage Conditions Keep in a tightly sealed container in a dry, cool, well-ventilated area.[5][6][8]
Incompatible Materials Water, alcohols, strong bases, strong acids, amines, oxidizers, mild steel.[1][6]
Personal Protective Equipment (PPE) Chemical safety goggles, full-face shield, chemical-resistant gloves (e.g., PVC), lab coat.[1][4][8]

Experimental Protocols & Visualizations

Reaction Pathway: Hydrolysis of this compound

The primary challenge in using this compound is preventing its reaction with water. The diagram below illustrates the hydrolysis pathway that leads to undesirable byproducts.

// Nodes sub [label="4-Fluorophenyl\nIsothiocyanate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; h2o [label="H₂O", shape="ellipse", fillcolor="#FFFFFF"]; int [label="Unstable Thiocarbamic\nAcid Intermediate", style="filled,dashed", color="#EA4335", fillcolor="#F1F3F4"]; prod1 [label="4-Fluoroaniline", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="Symmetrical Thiourea\n(Byproduct)", shape="box", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> int [label="+ H₂O", edgetooltip="Hydrolysis"]; h2o -> int [style="invis"]; // Helper for positioning int -> prod1 [label="Decomposition"]; {rank=same; sub; prod1;} prod1 -> prod2 [label="+ another molecule of\nthis compound"]; sub -> prod2 [style="dashed"]; }

Caption: Hydrolysis pathway of this compound.

General Protocol for Thiourea Synthesis under Anhydrous Conditions

This protocol provides a detailed methodology for the successful synthesis of a thiourea derivative, emphasizing the exclusion of moisture.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask, magnetic stir bar, condenser, septa

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware, including the flask, stir bar, and condenser, in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or assemble quickly while hot and cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition:

    • Dissolve the amine (1.0 eq) in anhydrous solvent (e.g., DCM) and add it to the reaction flask via syringe.

    • If the amine is a solid, add it to the flask before assembling, then flush the system thoroughly with inert gas.

    • In a separate, dry vial, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous solvent.

    • Add the isothiocyanate solution to the stirring amine solution dropwise via syringe at room temperature (or 0°C if the reaction is known to be highly exothermic).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The synthesis of thioureas is often rapid.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation).

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and purity of the final thiourea product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

// Nodes step1 [label="1. Dry Glassware\n(Oven or Flame-Dry)"]; step2 [label="2. Assemble Apparatus\nUnder Inert Gas (N₂/Ar)"]; step3 [label="3. Add Anhydrous Solvent\nand Amine Substrate"]; step4 [label="4. Add 4-Fluorophenyl\nIsothiocyanate Solution (Dropwise)"]; step5 [label="5. Stir and Monitor Reaction\n(TLC / LC-MS)"]; step6 [label="6. Concentrate Reaction Mixture\n(Rotary Evaporation)"]; step7 [label="7. Purify Product\n(Recrystallization or Chromatography)"]; step8 [label="8. Characterize Final Product\n(NMR, MS)"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; } Caption: Anhydrous workflow for thiourea synthesis.

References

Technical Support Center: 4-Fluorophenyl Isothiocyanate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of solvents on the reactivity of 4-fluorophenyl isothiocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound, particularly in reactions with amines?

A1: The choice of solvent can significantly influence the rate and outcome of reactions involving this compound, especially its reaction with primary or secondary amines to form thioureas. The solvent's primary roles are to dissolve the reactants, stabilize the transition state, and in some cases, participate in the reaction mechanism. Key solvent properties that affect reactivity include polarity, proticity (ability to donate hydrogen bonds), and the solvent's own nucleophilicity.

Generally, the reaction between an isothiocyanate and an amine involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. The effect of the solvent on this reaction can be understood through the principles of transition state theory.[1] Solvents that stabilize the charged transition state more than the reactants will accelerate the reaction.[1]

Q2: Which types of solvents are generally recommended for reacting this compound with amines?

A2: Polar aprotic solvents are often the preferred choice for reacting isothiocyanates with amines.[2] Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) are commonly used.[2][3] These solvents are effective at dissolving the reactants and stabilizing the polar transition state of the reaction without interfering with the nucleophilicity of the amine. Protic solvents, like alcohols or water, can also be used but may lead to slower reaction rates by forming hydrogen bonds with the amine nucleophile, which reduces its reactivity.[1]

Q3: Can the solvent choice lead to the formation of different products?

A3: Yes, in some cases, the solvent can play a critical role in determining the reaction pathway and the final product. For instance, in reactions of other isothiocyanate derivatives, changing the solvent from acetonitrile to acetone (B3395972) has been shown to yield completely different heterocyclic products.[3] This is often because the solvent itself can react with one of the starting materials or intermediates.[3] Therefore, it is crucial to consider the potential for solvent participation in your reaction scheme, especially when using reactive solvents like acetone.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no reaction 1. Suboptimal Solvent Choice: The chosen solvent may not be adequately stabilizing the transition state, or it may be deactivating the nucleophile (e.g., a protic solvent hydrogen-bonding with an amine).[1]Switch to a polar aprotic solvent like acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[2][3] These are known to be effective for isothiocyanate-amine reactions.
2. Poor Solubility: One or both reactants may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may improve solubility, but monitor for potential side reactions.
Formation of unexpected side products 1. Solvent Participation: The solvent may be reacting with the starting materials or intermediates. This is a known issue with certain solvents like acetone in reactions involving hydrazines.[3]Review the literature for known incompatibilities between your solvent and reactants. Switch to a more inert solvent. Consider performing the reaction under anhydrous conditions if water is suspected to be causing hydrolysis of the isothiocyanate.
2. Reaction Temperature Too High: Elevated temperatures can promote side reactions or decomposition.Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) to determine the optimal conditions.[3]
Reaction is very slow 1. Solvent Polarity is Too Low: Nonpolar solvents generally do not effectively stabilize the polar transition state of the nucleophilic addition, leading to slow reaction rates.[4]Increase the polarity of the solvent system. If using a nonpolar solvent like toluene, consider switching to a more polar option like acetonitrile.
2. Nucleophile Deactivation: If using a protic solvent, it may be reducing the effectiveness of your amine nucleophile through hydrogen bonding.[1]If possible, switch to a polar aprotic solvent. If a protic solvent must be used, a stronger or more concentrated nucleophile may be required.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea (B124793) Derivative from this compound and a Primary Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF or acetonitrile).[2]

  • Amine Addition: To the stirring solution, add the amine (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete within 1-2 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Product Isolation:

    • If the thiourea product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried.[2]

    • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel if necessary.

Visualizations

The following diagrams illustrate key concepts related to the effect of solvents on the reactivity of this compound.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product cluster_solvent Solvent Effect Reactants This compound + Amine TS Polar, Charged Transition State (Developing δ- on S, δ- on N) Reactants->TS k (Reaction Rate) Product Thiourea Derivative TS->Product PolarAprotic Polar Aprotic Solvent (e.g., MeCN, THF) Stabilizes TS > Reactants PolarAprotic->TS Accelerates Reaction (↑k) Protic Protic Solvent (e.g., EtOH, H2O) Solvates and deactivates Amine Protic->Reactants Slows Reaction (↓k) TroubleshootingWorkflow Start Problem with Reaction CheckSolubility Are all reactants soluble? Start->CheckSolubility CheckSolventType What type of solvent is being used? CheckSolubility->CheckSolventType Yes ChangeSolvent Action: Change to a solvent with better solubility. CheckSolubility->ChangeSolvent No CheckSideProducts Are side products observed? CheckSolventType->CheckSideProducts Aprotic SwitchToAprotic Action: Switch to a polar aprotic solvent (MeCN, THF, DMF). CheckSolventType->SwitchToAprotic Protic or Nonpolar OptimizeTemp Action: Lower reaction temperature and monitor over time. CheckSideProducts->OptimizeTemp Yes Success Problem Resolved CheckSideProducts->Success No ChangeSolvent->Success SwitchToAprotic->Success ConsiderInertSolvent Action: Switch to a more inert solvent and check for water contamination. ConsiderInertSolvent->Success OptimizeTemp->ConsiderInertSolvent

References

Technical Support Center: Temperature Optimization for 4-Fluorophenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for reactions involving 4-fluorophenyl isothiocyanate, primarily in the synthesis of thiourea (B124793) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the reaction of this compound with amines?

The reaction to form thioureas is versatile and can be conducted at temperatures ranging from 0°C to the reflux temperature of the solvent.[1] Many reactions with aliphatic amines or electron-rich aromatic amines proceed efficiently at room temperature (approx. 20-25°C).[2][3] Reactions involving less nucleophilic amines, such as those with strong electron-withdrawing groups, may require gentle heating or reflux to proceed at a reasonable rate.[3][4]

Q2: When is it necessary to heat the reaction?

Heating is generally required under the following circumstances:

  • Slow Reaction Rate: If reaction monitoring (e.g., by TLC) shows little to no progress at room temperature, increasing the temperature can significantly accelerate the rate.[3]

  • Low Reactivity of Starting Materials: The reaction rate is influenced by the electronic properties of both the amine and the isothiocyanate. Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are less nucleophilic, and reactions involving them often require heating to proceed to completion.[3][4]

  • Steric Hindrance: If either the amine or the isothiocyanate is sterically hindered, additional thermal energy may be needed to overcome the activation barrier.[3]

Q3: Are there situations where a lower temperature is better?

Yes, conducting the reaction at a reduced temperature (e.g., 10-15°C) can be advantageous.[1] Lowering the temperature is recommended to:

  • Minimize Side Reactions: High temperatures can sometimes lead to the formation of unwanted byproducts.[4]

  • Prevent Degradation: If the starting materials or the desired thiourea product are thermally sensitive, a lower temperature will enhance stability and improve the final yield.

  • Control Exothermic Reactions: The reaction between an isothiocyanate and a highly nucleophilic amine can be exothermic. Running the reaction at a lower temperature or adding the isothiocyanate dropwise at room temperature provides better control.[2]

Q4: What are the risks associated with using excessively high temperatures?

While heating can be beneficial, excessive temperatures can be detrimental, leading to:

  • Increased Side Product Formation: Higher temperatures can promote alternative reaction pathways, reducing the purity of the final product.[4]

  • Decomposition: this compound, the amine, or the thiourea product may decompose at elevated temperatures.[4]

  • Safety Hazards: this compound is a hazardous substance. The inhalation hazard, in particular, increases at higher temperatures.[5]

Troubleshooting Guide

This guide addresses specific issues related to temperature in your experiments.

Problem: Low or No Product Yield

Possible CauseRecommended SolutionExpected Outcome
Reaction is too slow at room temperature. Monitor the reaction by TLC. If starting material is consumed very slowly, gradually increase the temperature in increments (e.g., to 40°C, 60°C, or reflux) and continue monitoring.[3]The reaction should proceed to completion, resulting in a higher yield of the desired product.
Degradation of reactants or product at elevated temperature. If heating results in a complex mixture of spots on a TLC plate, it may indicate decomposition. Repeat the reaction at a lower temperature (e.g., 0°C or 10-15°C) for an extended period (e.g., 12-24 hours).[1]A cleaner reaction profile and an improved yield of the target compound.
Hydrolysis of thiourea product during workup. The presence of water, especially under heated or acidic/basic conditions, can cause hydrolysis.[2] Ensure the workup is performed at a low temperature and under anhydrous conditions if possible.Minimized product loss and improved isolated yield.

Problem: Significant Impurity or Byproduct Formation

Possible CauseRecommended SolutionExpected Outcome
High reaction temperature promoting side reactions. High temperatures can provide enough energy to overcome activation barriers for undesired reaction pathways.[4] Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider running it for a longer time.A reduction in byproduct formation and a cleaner crude product, simplifying purification.
Instability of this compound. The starting isothiocyanate can degrade, especially if it is old or has been improperly stored. Use freshly prepared or purified isothiocyanate and store it under inert gas at 2-8°C, protected from moisture.[2][6]Increased reaction efficiency and reduced impurities stemming from degraded starting material.

Data Presentation

The following table, adapted from a study on a three-component reaction involving an in-situ generated thiourea, illustrates how temperature adjustments can significantly impact product yield. While the specific reactants differ, the principle of temperature optimization to improve yield is broadly applicable.

Table 1: Effect of Reaction Temperature on Product Yield [1]

EntrySolventTemperature (°C)Yield (%)
1WaterRoom TemperatureTrace
2Water10-1525
3DMFRoom TemperatureTrace
4DMF10-1518
5CH₂Cl₂10-1555
6Ethanol (B145695)10-1570
7THF10-1580

This data demonstrates that for this specific multi-component system, decreasing the temperature from room temperature to 10-15°C dramatically improved the yield across various solvents.[1]

Experimental Protocols

General Protocol for the Synthesis of N-(4-Fluorophenyl)-N'-Aryl/Alkyl Thiourea

This protocol provides a representative method for the reaction in solution.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Primary or secondary amine (1.0 mmol, 1.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 10 mL

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.0 mmol) to the solution at room temperature.[3] If the reaction is expected to be highly exothermic (e.g., with a very reactive aliphatic amine), consider adding the isothiocyanate dropwise or cooling the flask in an ice bath.[2]

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reactant is consumed (typically 1-4 hours).[2][3]

  • If the reaction is slow, gently heat the mixture (e.g., to 40°C or reflux) and continue to monitor by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (such as ethanol or acetone) or by column chromatography on silica (B1680970) gel.[2]

Visualizations

G cluster_start Start cluster_check1 Initial Checks cluster_check2 Temperature Diagnosis cluster_end Resolution start Low or No Yield Observed check_reagents Verify Reagent Quality (Fresh Isothiocyanate?) & Stoichiometry start->check_reagents check_temp Assess Reaction Conditions: Is reaction run at Room Temp? check_reagents->check_temp increase_temp Action: Increase Temperature (e.g., Heat to Reflux) check_temp->increase_temp Yes check_high_temp Assess Reaction Conditions: Is reaction run at High Temp? check_temp->check_high_temp No end_node Yield Improved increase_temp->end_node decrease_temp Action: Decrease Temperature (e.g., 10-15°C) & Increase Time check_high_temp->decrease_temp Yes check_high_temp->end_node No (Other issue) decrease_temp->end_node

Caption: Troubleshooting workflow for low reaction yield.

G prep 1. Preparation Dissolve amine in anhydrous solvent add 2. Addition Add 4-Fluorophenyl Isothiocyanate at RT prep->add react 3. Reaction Stir and monitor by TLC add->react optimize 4. Optimization Heat if reaction is slow react->optimize workup 5. Workup Remove solvent under reduced pressure optimize->workup purify 6. Purification Recrystallization or Column Chromatography workup->purify

Caption: General experimental workflow for thiourea synthesis.

References

Technical Support Center: 4-Fluorophenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluorophenyl isothiocyanate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound, particularly in the synthesis of thiourea (B124793) derivatives.

Problem Possible Cause Solution
Product does not precipitate upon addition of acid. The thiourea derivative is soluble in the acidic aqueous/organic mixture. The product may be too nonpolar or the reaction solvent is preventing precipitation.- Try removing the reaction solvent under reduced pressure before adding the acidic solution.- If the product is suspected to be in the organic layer, proceed with an extractive workup. Separate the organic layer, wash it with brine, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate to see if the product oils out or solidifies.- If the product is still not isolating, consider chromatography for purification.
The isolated product is an oil instead of a solid. The product may have a low melting point or contain impurities that are preventing crystallization. Residual solvent may also be present.- Ensure all solvent has been removed under high vacuum.- Try triturating the oil with a non-polar solvent like hexanes or pentane (B18724) to induce solidification. This can be done by adding the solvent, scratching the side of the flask with a glass rod, and stirring.- If trituration fails, purify the oil using column chromatography.
Low yield of the desired thiourea product. - Incomplete reaction.- Product loss during workup (e.g., dissolved in the aqueous layer or adhering to glassware).- Side reactions, such as hydrolysis of the isothiocyanate.- Monitor the reaction by TLC to ensure it has gone to completion before starting the workup.- If the product is polar, it may have some solubility in the aqueous layer. Try back-extracting the aqueous layer with a more polar organic solvent like ethyl acetate (B1210297).- Ensure the workup is performed without unnecessary delay and avoid prolonged exposure to strongly acidic or basic aqueous solutions to minimize hydrolysis.
Presence of unreacted this compound in the final product. An excess of this compound was used in the reaction, and it was not fully removed during purification.- If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol (B129727), or a mixture like THF/ethyl acetate) can remove the more soluble isothiocyanate.- For non-crystalline products, column chromatography is effective for separation.- To quench excess isothiocyanate before workup, a small amount of a primary or secondary amine (e.g., a few drops of butylamine (B146782) or piperidine) can be added to the reaction mixture and stirred for a short period. The resulting thiourea will have different solubility and chromatographic properties. Alternatively, an amine-functionalized scavenger resin can be used.
Presence of unreacted amine starting material in the final product. An excess of the amine was used, or the reaction did not go to completion.- An acidic wash during the extractive workup (e.g., with 1M HCl) will protonate the excess amine, making it water-soluble and allowing for its removal in the aqueous layer.- If the product is stable to acid, this is a very effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the reaction of this compound with a primary amine to form a thiourea?

A common and effective workup involves quenching the reaction, followed by either precipitation or extraction. After the reaction is complete (as monitored by TLC), the mixture can be poured into a dilute acidic solution (e.g., 1M HCl).[1] If the resulting thiourea is a solid, it will precipitate and can be collected by filtration. The solid can then be washed with water and a non-polar solvent like hexanes to remove impurities, followed by drying. If the product does not precipitate, an extractive workup should be performed.

Q2: My thiourea product is soluble in common organic solvents and doesn't precipitate. How should I purify it?

If your product is soluble, an extractive workup followed by column chromatography is the recommended purification method. After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane (B109758). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄). After concentrating the solution, the crude product can be purified by flash column chromatography on silica (B1680970) gel.[2]

Q3: What are suitable recrystallization solvents for N-(4-fluorophenyl)thiourea derivatives?

Ethanol and methanol are commonly used for the recrystallization of N-aryl thioureas.[3][4] A mixture of solvents, such as tetrahydrofuran (B95107) (THF) and ethyl acetate, has also been reported to be effective.[5] The ideal solvent or solvent system will depend on the specific solubility profile of your compound. It is recommended to perform small-scale solubility tests to find the optimal conditions.

Q4: How can I avoid the hydrolysis of this compound during the workup?

Isothiocyanates can be sensitive to hydrolysis, especially under harsh pH conditions or with prolonged exposure to water.[6] To minimize hydrolysis, it is advisable to carry out the aqueous workup steps efficiently and avoid letting the reaction mixture stir with aqueous acid or base for extended periods. Using a saturated sodium bicarbonate solution for a basic wash is generally milder than using sodium hydroxide.

Q5: How do I quench excess this compound in my reaction mixture before workup?

A simple method is to add a small amount of a nucleophilic amine, such as butylamine or piperidine, to the reaction mixture after the primary reaction is complete. This will react with the excess isothiocyanate to form a different thiourea that can be more easily separated during purification. Alternatively, amine-functionalized scavenger resins can be used to covalently bind and remove the excess isothiocyanate by filtration.

Experimental Protocols

Protocol 1: Workup by Precipitation

This protocol is suitable for reactions where the N-(4-fluorophenyl)thiourea product is expected to be a solid that is insoluble in the aqueous workup mixture.

  • Reaction Monitoring: Ensure the reaction has reached completion by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 1M hydrochloric acid (HCl) solution.[1]

  • Stirring: Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with water and then with a cold, non-polar solvent such as hexanes or diethyl ether to remove soluble impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvents.

  • Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol or methanol.[3][4]

Protocol 2: Extractive Workup and Purification

This protocol is recommended when the product is an oil or is soluble in the reaction mixture.

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding 1M HCl.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the reaction mixture).[1]

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (which may be an oil or a solid) by flash column chromatography on silica gel.[2] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Summary of Purification Methods and Typical Recoveries
Purification MethodTypical Solvents/ConditionsTypical YieldsPurityNotes
Precipitation Addition of 1M HCl to the reaction mixture.[1]Good to ExcellentGoodEffective for solid products that are insoluble in acidic water.
Recrystallization Ethanol, Methanol, THF/Ethyl Acetate.[3][4][5]70-90% (of crude)HighExcellent for obtaining highly pure crystalline material.
Column Chromatography Silica gel with Ethyl Acetate/Hexanes eluent.[2]60-95%Very HighVersatile method for both solid and oily products; effective for separating closely related impurities.
Trituration Hexanes, Pentane, or Diethyl Ether.VariableModerate to HighUseful for inducing crystallization from an oily product.

Yields are representative and can vary significantly based on the specific reaction and substrate.

Visualizations

experimental_workflow start Reaction of 4-Fluorophenyl isothiocyanate with Amine tlc Monitor Reaction by TLC start->tlc workup_choice Product Physical State? tlc->workup_choice precipitation Precipitation Workup workup_choice->precipitation Solid extraction Extractive Workup workup_choice->extraction Oil or Soluble filtration Filtration & Washing precipitation->filtration chromatography Column Chromatography extraction->chromatography drying Drying filtration->drying chromatography->drying final_product Purified Thiourea Product drying->final_product

Caption: General experimental workflow for the workup and purification of this compound reaction products.

troubleshooting_logic issue Workup Issue Encountered no_precipitate Product does not precipitate issue->no_precipitate oily_product Product is an oil issue->oily_product low_yield Low yield issue->low_yield unreacted_start_material Contamination with starting materials issue->unreacted_start_material solution1 Concentrate and/or perform extractive workup no_precipitate->solution1 solution2 Triturate with non-polar solvent or use chromatography oily_product->solution2 solution3 Check reaction completion (TLC) and back-extract aqueous layer low_yield->solution3 solution4 Acid wash for excess amine or recrystallize/chromatograph for excess isothiocyanate unreacted_start_material->solution4

Caption: Troubleshooting logic for common issues in this compound reaction workups.

References

Technical Support Center: Synthesis of 4-Fluorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of 4-fluorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of 4-fluoroaniline (B128567) with a thiocarbonylating agent. The two primary reagents used for this transformation are thiophosgene (B130339) (CSCl₂) and carbon disulfide (CS₂).[1][2][3] The thiophosgene route is often favored for its directness, while the carbon disulfide method involves the formation of a dithiocarbamate (B8719985) salt intermediate which is then decomposed to the isothiocyanate.[1][3]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Several impurities can arise depending on the synthetic route and reaction conditions. Being aware of these potential byproducts is crucial for developing effective purification strategies. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-fluoroaniline and the thiocarbonylating agent (e.g., thiophosgene).

  • Symmetrical Thiourea: N,N'-bis(4-fluorophenyl)thiourea is a common byproduct, especially if there is an excess of 4-fluoroaniline or if the product is exposed to the starting amine for an extended period.[1]

  • Thiocarbamoyl Chloride Intermediate: 4-Fluorophenyl thiocarbamoyl chloride is an intermediate in the reaction with thiophosgene. Incomplete elimination of hydrogen chloride can lead to its presence in the crude product.[4]

  • Hydrolysis Products: The presence of moisture can lead to the hydrolysis of thiophosgene and the thiocarbamoyl chloride intermediate.[4]

  • Side-products from Alternative Reagents: When using carbon disulfide, the reaction proceeds through a dithiocarbamate salt. Incomplete conversion or side reactions can lead to various impurities. For instance, in the presence of triethylamine (B128534) as a base, byproducts like O-phenyl diethylcarbamothioate (B8642194) have been observed with electron-deficient anilines.[5]

Q3: My reaction yield is low. What are the possible causes?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of significant amounts of byproducts, such as N,N'-bis(4-fluorophenyl)thiourea, will consume the starting materials and reduce the yield of the desired product.[1]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are critical. For electron-deficient anilines like 4-fluoroaniline, the reaction conditions need to be carefully optimized.

  • Loss during Work-up and Purification: The product may be lost during extraction, washing, or purification steps. This compound is a solid at room temperature but has a relatively low melting point (24-26 °C) and can be volatile.[6][7]

Q4: How can I purify the crude this compound?

Purification of this compound can be achieved through several methods:

  • Distillation: Vacuum distillation is a common method for purifying liquid isothiocyanates. Given the boiling point of this compound (228 °C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition.[6][7]

  • Crystallization: Recrystallization from a suitable solvent is an effective method for purifying solid isothiocyanates.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Presence of a significant amount of a high-melting point solid in the crude product. This is likely N,N'-bis(4-fluorophenyl)thiourea, formed from the reaction of the product with unreacted 4-fluoroaniline.Ensure the reaction is carried out with a slight excess of the thiocarbonylating agent. Add the 4-fluoroaniline solution dropwise to the thiocarbonylating agent solution to maintain an excess of the latter throughout the reaction.
The product appears oily or has a lower than expected melting point. This could be due to the presence of unreacted 4-fluoroaniline or other liquid impurities.Purify the product using vacuum distillation or recrystallization. Confirm the purity using analytical techniques like GC-MS or HPLC.
During work-up with aqueous solutions, an emulsion forms. The presence of polar byproducts or unreacted starting materials can lead to emulsion formation.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, filter the mixture through a pad of celite.
The final product has a strong, unpleasant odor different from the characteristic sharp smell of isothiocyanates. This may indicate the presence of residual thiophosgene or its hydrolysis products.Ensure the work-up procedure effectively removes unreacted thiophosgene. This can include washing with a dilute base. Proper ventilation and handling are crucial due to the high toxicity of thiophosgene.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and semi-quantify the components of a crude this compound reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components. A typical program could be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) for identification.

    • The relative peak areas can provide a semi-quantitative estimation of the composition of the crude mixture.

Expected Results:

Compound Expected Retention Time Key Mass Spectral Fragments (m/z)
4-FluoroanilineEarly eluting111 (M+), 83, 63
This compound Main product peak 153 (M+), 109, 82
N,N'-bis(4-fluorophenyl)thioureaLater eluting264 (M+), 153, 111
4-Fluorophenyl thiocarbamoyl chlorideMay be present189/191 (M+, chlorine isotopes), 153, 111
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify known impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and any available known impurities (e.g., 4-fluoroaniline, N,N'-bis(4-fluorophenyl)thiourea) of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Isocratic or gradient elution can be used for better separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Monitor at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standard solutions to determine their retention times and response factors.

    • Run the sample solution.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the percentage purity of the main peak and the percentage of each impurity using the peak areas and the response factors of the standards.

Visualizations

Impurity_Formation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_impurities Potential Impurities 4-Fluoroaniline 4-Fluoroaniline Thiocarbamoyl_Chloride 4-Fluorophenyl thiocarbamoyl chloride 4-Fluoroaniline->Thiocarbamoyl_Chloride + Thiophosgene Unreacted_Aniline Unreacted 4-Fluoroaniline 4-Fluoroaniline->Unreacted_Aniline Thiophosgene Thiophosgene Thiophosgene->Thiocarbamoyl_Chloride Hydrolysis_Products Hydrolysis Products Thiophosgene->Hydrolysis_Products + H2O (Moisture) Product 4-Fluorophenyl isothiocyanate Thiocarbamoyl_Chloride->Product - HCl Thiourea N,N'-bis(4-fluorophenyl)thiourea Product->Thiourea + 4-Fluoroaniline

Caption: Formation pathway of this compound and potential impurities.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Reaction Complete? start->check_reaction check_impurities Major Impurity Identified? check_reaction->check_impurities Yes optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) check_reaction->optimize_conditions No thiourea_impurity Thiourea Impurity: Adjust Stoichiometry check_impurities->thiourea_impurity Thiourea aniline_impurity Aniline Impurity: Improve Purification check_impurities->aniline_impurity Unreacted Aniline unknown_impurity Unknown Impurity: Further Analysis (NMR, etc.) check_impurities->unknown_impurity Other/Unknown end Pure Product optimize_conditions->end modify_workup Modify Work-up/ Purification modify_workup->end thiourea_impurity->modify_workup aniline_impurity->modify_workup unknown_impurity->modify_workup

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting low yield in thiourea synthesis with 4-Fluorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiourea (B124793) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues, with a focus on the synthesis of N-substituted thioureas from 4-Fluorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?

The synthesis of thiourea from an isothiocyanate and a primary or secondary amine is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often referred to as a "click-type" reaction.

Q2: How do the electronic properties of the reactants affect the reaction rate?

The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate.

  • Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and react more slowly.[1]

  • Isothiocyanate Electrophilicity: Isothiocyanates with EWGs, like the fluorine atom in this compound, are more electrophilic and react faster.[1][2] Isothiocyanates with EDGs are less electrophilic and react more slowly.[1]

A combination of a weakly nucleophilic amine and a less electrophilic isothiocyanate can lead to significantly longer reaction times.[1]

Q3: What are the typical solvents and temperatures used for this reaction?

This reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and alcohols like ethanol.[1] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature and are often complete within a few hours.[3] Solvent-free methods, such as manual grinding or automated ball milling, have also been shown to be highly effective, sometimes providing quantitative yields in minutes.[1]

Q4: My product is an oil or fails to crystallize. What can I do?

Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization. If you obtain an oily product, consider the following purification methods:

  • Column Chromatography: This is a reliable method for purifying non-crystalline or oily products. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice.

  • Trituration: If the product is a viscous oil, vigorously stirring it with a poor solvent (e.g., hexane or a mixture of ether/hexane) can sometimes induce crystallization by washing away impurities.

Troubleshooting Guide: Low Yield in Thiourea Synthesis

Low or no product yield is a common issue in thiourea synthesis. Use the following guide to diagnose and resolve potential problems.

Problem: Low or No Product Yield

Potential Cause Recommended Solution Expected Outcome
Degradation of this compound Use freshly prepared or purified isothiocyanate. Isothiocyanates can be sensitive to moisture and should be stored in a cool, dry place, preferably under an inert atmosphere.[4]Improved yield due to the use of a pure, reactive starting material.
Poorly Nucleophilic Amine If using an amine with strong electron-withdrawing groups, consider increasing the reaction temperature to reflux. Alternatively, using a more polar solvent or a catalyst could facilitate the reaction.Increased reaction rate and conversion to the desired product.
Steric Hindrance If either the amine or the isothiocyanate is sterically hindered, prolonged reaction times and higher temperatures may be necessary to drive the reaction to completion.Improved yield by overcoming the steric barrier to the reaction.
Side Reactions The formation of symmetrical thioureas can occur if the isothiocyanate reacts with the starting amine in a one-pot, two-step synthesis. To avoid this, ensure the complete formation of the isothiocyanate before adding the second amine. Hydrolysis of the thiourea product can also occur in the presence of water, especially under acidic or basic conditions with heating.Minimized byproducts and increased yield of the desired unsymmetrical thiourea.
Product Loss During Workup If the product has some solubility in the aqueous phase, it can be lost during extraction. Minimize the volume of washing solvents or perform a back-extraction of the aqueous layers. For purification by recrystallization, ensure the correct solvent is chosen to minimize loss of product in the mother liquor.Increased isolated yield of the final product.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following table summarizes the impact of different conditions on the synthesis of N-aryl thioureas from isothiocyanates.

Isothiocyanate Amine Solvent Temperature Time Yield (%) Reference
4-FluorobenzoylisothiocyanteAmmoniaAcetoneReflux3 h78[5]
Phenyl isothiocyanate2-(Diphenylphosphino) ethylamineDichloromethaneRoom Temp.1 h80[6]
Benzyl isothiocyanate2-(Diphenylphosphino) ethylamineDichloromethaneRoom Temp.1 h85[6]
p-FluorophenylisothiocyanateHydrazine monohydrateEthanolRoom Temp.2 h80[7]
1-Naphthyl isothiocyanate1,4-PhenylenediamineDichloromethaneReflux28 h95[8]
4-chlorobenzoyl chloride & KSCN3-fluoroanilineAcetoneReflux2 h89.2
Benzoyl chloride & KSCN4-cyanoanilineAcetoneRoom Temp.15 min (addition)87[9]
4-nitrobenzoyl chloride & KSCN4-cyanoanilineAcetoneRoom Temp.15 min (addition)84[9]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution

This protocol is a representative procedure for a standard solution-phase synthesis.

Materials:

  • Substituted Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF or DCM (10 mL).

  • To this solution, add this compound (1.0 mmol) at room temperature. The addition can be done dropwise if the reaction is exothermic.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Caption: General reaction mechanism for thiourea synthesis.

Troubleshooting_Low_Yield start Low or No Product Yield check_reactants Check Purity and Stability of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification Procedure start->check_workup degraded_iso Degraded Isothiocyanate? check_reactants->degraded_iso poor_nucleophile Poorly Nucleophilic Amine? check_reactants->poor_nucleophile temp_time Insufficient Temperature or Time? check_conditions->temp_time side_reactions Potential Side Reactions? check_conditions->side_reactions product_loss Product Loss During Workup? check_workup->product_loss degraded_iso->poor_nucleophile No solution_iso Use Fresh/Purified Isothiocyanate degraded_iso->solution_iso Yes poor_nucleophile->check_conditions No solution_nucleophile Increase Temperature Consider Catalyst poor_nucleophile->solution_nucleophile Yes temp_time->side_reactions No solution_temp_time Increase Temperature and/or Reaction Time temp_time->solution_temp_time Yes side_reactions->check_workup No solution_side_reactions Optimize Stoichiometry Ensure Anhydrous Conditions side_reactions->solution_side_reactions Yes solution_workup Optimize Extraction and Recrystallization product_loss->solution_workup Yes end Improved Yield product_loss->end No solution_iso->end solution_nucleophile->end solution_temp_time->end solution_side_reactions->end solution_workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Characterization of 4-Fluorophenyl-Thiourea Derivatives: A Comparative Guide to NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-fluorophenyl-thiourea derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental data and protocols are presented to facilitate the characterization and identification of this important class of compounds.

Thiourea derivatives containing a 4-fluorophenyl moiety are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. Accurate and efficient characterization of these molecules is crucial for structure elucidation, purity assessment, and understanding structure-activity relationships. This guide focuses on the key spectroscopic techniques, ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a comparative dataset for different 4-fluorophenyl-thiourea derivatives.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for a selection of 4-fluorophenyl-thiourea derivatives. These values provide a baseline for the identification and comparison of newly synthesized analogues.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 4-Fluorophenyl-Thiourea Derivatives in DMSO-d₆

Compound/ProtonAr-H (m)NH (s)NH₂ (s)Other Protons
1-(4-Fluorophenyl)thiourea 7.50-7.109.757.85-
N-Benzoyl-N'-(4-fluorophenyl)thiourea 8.05-7.2011.80, 11.65-Aromatic protons of benzoyl group
N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) [1]7.53-7.159.91, 9.71--

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 4-Fluorophenyl-Thiourea Derivatives in DMSO-d₆

Compound/CarbonC=SAr-C (C-F)Ar-C (Other)Other Carbons
1-(4-Fluorophenyl)thiourea ~182~160 (d, ¹JCF ≈ 240 Hz)~135-115-
N-Benzoyl-N'-(4-fluorophenyl)thiourea ~179~161 (d, ¹JCF ≈ 243 Hz)~138-115C=O (~168), Benzoyl Ar-C (~133-128)
N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) [1]182.48159.86 (d, ¹JCF = 241 Hz)Aromatic carbons-

Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) of 4-Fluorophenyl-Thiourea Derivatives (KBr Pellet)

Compound/Vibrational ModeN-H StretchingC=S StretchingC-N StretchingAromatic C-HC-F Stretching
1-(4-Fluorophenyl)thiourea ~3400-3100~1250~1410~3100-3000~1220
N-Benzoyl-N'-(4-fluorophenyl)thiourea ~3300-3100~1240~1400~3100-3000~1230
N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) [1]3222, 307411801409--

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the synthesis and spectroscopic characterization of 4-fluorophenyl-thiourea derivatives.

General Synthesis of 4-Fluorophenyl-Thiourea Derivatives

A common method for the synthesis of N-substituted-N'-(4-fluorophenyl)thioureas involves the reaction of 4-fluorophenyl isothiocyanate with a primary or secondary amine. For the synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea, benzamide (B126) can be reacted with this compound, or alternatively, benzoyl isothiocyanate can be reacted with 4-fluoroaniline.

Synthesis of 1-(4-Fluorophenyl)thiourea: A synthesis has been reported involving the reaction of 4-fluorobenzoylisothiocyanate with ammonia (B1221849).[2] In this procedure, 4-fluorobenzoylisothiocyanate (1 mmol) in acetone (B3395972) is treated with ammonia (1 mmol) under a nitrogen atmosphere at reflux for 3 hours.[2] After cooling, the reaction mixture is poured into aqueous HCl, and the resulting precipitate is recrystallized from methanol (B129727) to yield the product.[2]

General Procedure for N-Aryl/Alkyl-N'-(4-fluorophenyl)thioureas: To a solution of an appropriate amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or tert-butanol), this compound (1.0 mmol) is added. The reaction mixture is stirred at room temperature or under reflux until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

NMR and IR Spectroscopy

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy: IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Experimental Workflow and Characterization Logic

The following diagram illustrates the general workflow for the synthesis and characterization of 4-fluorophenyl-thiourea derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 4-Fluoroaniline, Isothiocyanate) reaction Reaction (e.g., Addition, Condensation) start->reaction workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure 4-Fluorophenyl- Thiourea Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure elemental->structure elemental->purity

Caption: General workflow for the synthesis and spectroscopic characterization of 4-fluorophenyl-thiourea derivatives.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Fluorophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 4-fluorophenyl isothiocyanate and its derivatives is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of the two primary analytical techniques for purity assessment of this compound derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For the analysis of this compound and its derivatives, reversed-phase HPLC is the most common approach.

Advantages of HPLC:
  • Broad Applicability: Suitable for a wide range of aromatic and polar compounds that are not amenable to GC due to low volatility or thermal instability.[1][2]

  • Robust and Reproducible: Well-established methods provide reliable and consistent results, crucial for quality control environments.

  • Non-destructive: Allows for the collection of fractions for further analysis if needed.

Limitations of HPLC:
  • Resolution: While generally good, it may be challenging to separate structurally similar impurities without extensive method development.

  • Sensitivity: While sensitive, it may not reach the ultra-trace levels achievable by GC-MS for certain volatile impurities.[1]

  • Derivatization: For compounds lacking a strong UV chromophore, pre- or post-column derivatization might be necessary to enhance detection, adding complexity to the analytical procedure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Advantages of GC-MS:
  • High Sensitivity and Specificity: Offers excellent sensitivity, often in the parts-per-billion (ppb) range, and provides structural information from the mass spectra, aiding in the definitive identification of impurities.[1][3]

  • Excellent Resolution: Capillary GC columns provide high separation efficiency for complex mixtures of volatile compounds.[3]

  • Established Libraries: Extensive mass spectral libraries are available for the identification of unknown impurities.[3]

Limitations of GC-MS:
  • Analyte Volatility: Limited to the analysis of thermally stable and volatile compounds. Many isothiocyanate derivatives may require derivatization to increase their volatility.[1]

  • Thermal Degradation: Isothiocyanates can be thermolabile and may degrade in the high temperatures of the GC injector or column, leading to inaccurate quantification.[4]

  • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring more extensive sample preparation.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the purity assessment of aromatic isothiocyanates. The data is compiled from various studies on isothiocyanates and related aromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL3 - 30 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%

Experimental Protocols

HPLC Method for Purity Assessment

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its derivatives.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Purity Assessment

This protocol outlines a general GC-MS method for the analysis of volatile impurities in this compound derivatives.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or hexane. Derivatization may be required for non-volatile derivatives.

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Derivative Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC_Injection HPLC Injection Preparation->HPLC_Injection For non-volatile/ thermolabile compounds GC_Injection GC Injection Preparation->GC_Injection For volatile/ thermally stable compounds HPLC_Separation Reversed-Phase Separation HPLC_Injection->HPLC_Separation UV_Detection UV/DAD Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition & Integration UV_Detection->Data_Acquisition GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection MS_Detection->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation Impurity_ID Impurity Identification (MS Library/Standards) Data_Acquisition->Impurity_ID Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_ID->Final_Report

Caption: Workflow for Purity Assessment of this compound Derivatives.

References

Comparative Reactivity of 4-Fluorophenyl Isothiocyanate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

Isothiocyanates (ITCs) are a pivotal class of reagents in organic synthesis and drug discovery, valued for their ability to readily react with nucleophiles to form thioureas and other derivatives. The reactivity of the isothiocyanate functional group (-N=C=S) is highly dependent on the electronic nature of its substituent. This guide provides a comprehensive comparison of the reactivity of 4-Fluorophenyl isothiocyanate (4-FPITC) with other substituted and unsubstituted aromatic isothiocyanates, offering researchers, scientists, and drug development professionals objective data to inform their selection of reagents.

The electrophilicity of the central carbon atom in the isothiocyanate group governs its reactivity. Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the isothiocyanate group with the aromatic ring. However, within the aromatic series, substituents on the phenyl ring play a crucial role in modulating reactivity. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, leading to increased reaction rates, while electron-donating groups have the opposite effect.

This guide will delve into a quantitative comparison of the reactivity of 4-FPITC against Phenyl isothiocyanate (PITC) and the highly reactive 4-Nitrophenyl isothiocyanate (4-NPITC). We will present experimental data, detailed protocols for kinetic analysis, and visualizations to illustrate the underlying principles of their reactivity.

Quantitative Comparison of Reactivity

To provide a clear and objective comparison, the following table summarizes the second-order rate constants (k) for the reaction of 4-FPITC, PITC, and 4-NPITC with a common nucleophile, n-butylamine, in acetonitrile (B52724). The data demonstrates the influence of the para-substituent on the reaction rate.

IsothiocyanateSubstituent (p-X)Hammett Sigma (σp)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Reactivity (k/k_PITC)
4-Nitrophenyl isothiocyanate (4-NPITC)-NO₂+0.781.23 x 10⁻²[1]~16.4
This compound (4-FPITC)-F+0.06Data not available-
Phenyl isothiocyanate (PITC)-H0.007.50 x 10⁻⁵[1]1.0

The data clearly illustrates that the electron-withdrawing nitro group in 4-NPITC significantly increases the reaction rate compared to the unsubstituted PITC.[1] The fluorine atom in 4-FPITC, being a weakly electron-withdrawing group, is expected to result in a reactivity intermediate between PITC and 4-NPITC.

Hammett Relationship and Reactivity

The relationship between the electronic properties of the substituent and the reactivity of the isothiocyanate can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (PITC).

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value for this reaction type indicates that electron-withdrawing groups (positive σ values) accelerate the reaction, which is consistent with nucleophilic attack on the electron-deficient isothiocyanate carbon.

Hammett_Plot     log(k/k_PITC) log(k/k_PITC) Hammett Sigma (σp) Hammett Sigma (σp) H H (0.00) NO2 NO2 (+0.78) H->NO2 F F (+0.06) 0.0 1.0 0 1

Caption: Hammett plot illustrating the linear free-energy relationship between substituent electronic effects and isothiocyanate reactivity.

Experimental Protocols

A reliable method for determining the kinetic parameters of isothiocyanate reactions is crucial for comparative studies. The following is a detailed protocol for a kinetic analysis of the reaction between an isothiocyanate and a primary amine using High-Performance Liquid Chromatography (HPLC).

Kinetic Analysis of Isothiocyanate-Amine Reaction by HPLC

Principle:

This method follows the consumption of the isothiocyanate reactant over time by separating and quantifying its concentration using reverse-phase HPLC with UV detection. The second-order rate constant is then determined from the kinetic data.

Materials:

  • Isothiocyanate (e.g., 4-FPITC, PITC, 4-NPITC)

  • Primary amine (e.g., n-butylamine)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

  • Microsyringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in acetonitrile.

    • Prepare a stock solution of the primary amine (e.g., 100 mM) in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), add a known volume of the amine stock solution and dilute with acetonitrile to the desired starting concentration.

    • Initiate the reaction by adding a known volume of the isothiocyanate stock solution to the amine solution with rapid mixing. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate (e.g., 0.5 mM isothiocyanate and 5 mM amine for pseudo-first-order conditions).

  • Time-Point Sampling:

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a known volume of the HPLC mobile phase (e.g., 950 µL of acetonitrile/water with 0.1% TFA) to stop the reaction and prepare it for injection.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% TFA) to separate the isothiocyanate from the thiourea (B124793) product and the unreacted amine.

    • Monitor the elution of the isothiocyanate using the UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Create a calibration curve for the isothiocyanate to determine its concentration from the peak area in the chromatograms.

    • Plot the concentration of the isothiocyanate versus time.

    • Under pseudo-first-order conditions ([Amine] >> [Isothiocyanate]), the natural logarithm of the isothiocyanate concentration versus time will yield a linear plot with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the amine.

HPLC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Stock_ITC Isothiocyanate Stock Reaction_Vessel Thermostatted Reaction Stock_ITC->Reaction_Vessel Stock_Amine Amine Stock Stock_Amine->Reaction_Vessel Quench Quench Aliquots Reaction_Vessel->Quench Time Points HPLC HPLC Analysis Quench->HPLC Data Data Processing HPLC->Data Rate Constant (k) Rate Constant (k) Data->Rate Constant (k) Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1 Keap1 (Cys residues) ITC->Keap1 Covalent Modification Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Keap1->Keap1_Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Nrf2 Release Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Gene Expression ARE->Genes Activation

References

alternative reagents to 4-Fluorophenyl isothiocyanate for thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 4-Fluorophenyl Isothiocyanate for the Synthesis of Thiourea (B124793) Derivatives.

The synthesis of thiourea derivatives is a cornerstone in medicinal chemistry and drug development, owing to their diverse biological activities. While this compound is a common reagent, a variety of alternative isothiocyanates and synthetic routes offer distinct advantages in terms of reactivity, cost, and structural diversity. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.

Alternative Isothiocyanate Reagents: A Performance Overview

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1] The choice of isothiocyanate significantly influences the reaction kinetics and the properties of the resulting thiourea. Below is a comparison of several viable alternatives to this compound.

Isothiocyanate ReagentStructureKey AdvantagesTypical Reaction ConditionsReported Yield
Phenyl Isothiocyanate Readily available, well-documented reactivity, cost-effective.Room temperature to reflux in solvents like dichloromethane, ethanol, or toluene.[1][2]65-100%[1][3]
Benzyl (B1604629) Isothiocyanate Introduces a flexible benzyl group, often used in the synthesis of biologically active compounds.Room temperature in solvents like dichloromethane.[4]>80%[4]
1-Naphthyl Isothiocyanate Allows for the introduction of a bulky, aromatic naphthyl moiety, which can enhance biological activity.Reflux in dichloromethane.[5]63-95%[5]
Substituted Phenyl Isothiocyanates VariousEnables fine-tuning of electronic and steric properties of the final compound.Varies depending on the substituent; electron-withdrawing groups can increase reactivity.[3]Generally high yields.[3]

Experimental Protocols

Detailed methodologies for the synthesis of thioureas using the aforementioned alternative isothiocyanates are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis of N,N'-Diphenylthiourea using Phenyl Isothiocyanate

Materials:

Procedure:

  • Dissolve aniline (0.02 mol, 1.86 g) in ethanol.

  • Add phenyl isothiocyanate (0.02 mol, 2.70 g) to the solution.

  • Reflux the reaction mixture for 2-3 hours.[2]

  • Cool the solution in an ice bath to induce precipitation.[2]

  • Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum to yield N,N'-diphenylthiourea.[2]

Protocol 2: Synthesis of N-Benzyl-N'-substituted Thioureas using Benzyl Isothiocyanate

Materials:

  • Appropriate primary or secondary amine

  • Benzyl isothiocyanate

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the desired amine (1 equivalent) in the chosen solvent.

  • Add benzyl isothiocyanate (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC). The reaction is typically fast.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 1-(4-aminophenyl)-3-(naphthalen-1-yl)thiourea using 1-Naphthyl Isothiocyanate

Materials:

  • 1,4-Phenylenediamine

  • 1-Naphthyl isothiocyanate

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of 1,4-phenylenediamine (2.50 mmol, 0.270 g) in 20 mL of DCM.

  • Add 1-naphthyl isothiocyanate (5.00 mmol, 0.927 g) to the solution.[5]

  • Reflux the reaction mixture for 28 hours.[5]

  • Filter the resulting white precipitate and wash with DCM.[5]

  • Dry the solid product to obtain 1,4-phenylene-bis[3-(α-naphthyl)thiourea] with a reported yield of 95%.[5]

Alternative Synthetic Routes to Thioureas

Synthetic RouteReagentsKey Advantages
From Carbon Disulfide Amine, Carbon DisulfideUtilizes simple, readily available starting materials.[3]
From Thiophosgene (B130339) Amine, ThiophosgeneA classic method, though thiophosgene is highly toxic.
From Urea and Lawesson's Reagent Urea, Lawesson's ReagentA one-step conversion from a common starting material.

Visualizing the Synthesis and Biological Context

To further aid in the understanding of thiourea synthesis and its relevance, the following diagrams illustrate the general reaction workflow, a comparison of isothiocyanate reactivity, and a simplified signaling pathway where thiourea derivatives have shown to be active.

G cluster_workflow Experimental Workflow for Thiourea Synthesis reagents Isothiocyanate + Amine reaction Reaction in Solvent (e.g., DCM, Ethanol) reagents->reaction workup Work-up (Filtration/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Thiourea Derivative purification->product

Caption: A typical experimental workflow for the synthesis of thiourea derivatives.

G cluster_reactivity General Reactivity Comparison of Isothiocyanates A Aryl Isothiocyanates (e.g., Phenyl, Naphthyl) D Electron-Donating Group Substituted Aryl Isothiocyanates A->D Generally More Reactive B Alkyl Isothiocyanates (e.g., Benzyl) B->A Reactivity can be comparable or higher depending on steric hindrance C Electron-Withdrawing Group Substituted Aryl Isothiocyanates C->A Generally More Reactive E Reactivity

Caption: A qualitative comparison of the reactivity of different classes of isothiocyanates.

G cluster_pathway Simplified Signaling Pathway Inhibition by Thiourea Derivatives receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation thiourea Thiourea Derivative thiourea->raf

References

Fluorine's Impact: A Comparative Guide to the Biological Activity of Fluoro-Substituted vs. Non-Fluorinated Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluoro-substituted and non-fluorinated thiourea (B124793) derivatives, supported by experimental data. The unique physicochemical properties conferred by fluorine, such as high electronegativity, hydrophobicity, and metabolic stability, often translate to enhanced biological performance.

The introduction of fluorine atoms into the molecular structure of thioureas has been shown to significantly modulate their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide synthesizes findings from multiple studies to present a clear comparison, offering insights into the structure-activity relationships that govern the efficacy of these compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data from various studies, highlighting the differences in biological activity between fluoro-substituted and non-fluorinated thiourea analogs.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDStructure/SubstitutionTarget OrganismMIC (µg/mL)Fluorination EffectReference
4a Tetrafluoropyridine derivativeBacillus subtilis1.95Highly Active[1][2]
3d Fluoro methoxy (B1213986) derivativeBacillus subtilis7.81Active[1][2]
4b Fluorinated benzothiazole (B30560) derivativeBacillus subtilis7.81Active[1][2]
3a-3c Mono-substituted fluorophenyl derivativesGram-positive bacteriaInactiveInactive[1][2]
Non-fluorinated analog Not specifiedVarious bacteriaGenerally higher MICsLess Active[3]

Data synthesized from multiple sources indicating a general trend.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. Lower IC50 values represent greater potency.

Table 2: Comparative Anticancer Activity (IC50 in µg/mL)

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µg/mL)Fluorination EffectReference
4a Tetrafluoropyridine derivativeHepG2 (Liver)4.8Highly Potent[1]
3c Fluorophenyl derivativeHepG2 (Liver)18.8Potent[1]
4b Fluorinated benzothiazole derivativeHepG2 (Liver)24.5Moderately Potent[1]
4c Trifluoromethyl derivativeHepG2 (Liver)45.2Less Potent[1]
3a Fluorophenyl derivativeHepG2 (Liver)153.1Weakly Potent[1]
5-Fluorouracil (Standard) -HepG2 (Liver)4.9-[1]
Cisplatin (Standard) -HepG2 (Liver)18.8-[1]
10 Fluoro-thiourea derivativeMOLT-3 (Leukemia)1.20 µMHighly Potent[4]
14 Fluoro-thiourea derivativeHepG2 (Liver)1.50 µMHighly Potent[4]
Non-fluorinated analogs General thiourea derivativesVarious cancer cell linesGenerally higher IC50sLess Potent[5]

Note: µM to µg/mL conversion depends on the molecular weight of the compound.

Enzyme Inhibition

Fluorinated thioureas have also demonstrated significant potential as enzyme inhibitors, particularly in the context of diabetes management.

Table 3: Comparative Enzyme Inhibition (IC50 in nM)

CompoundTarget EnzymeIC50 (nM)Fluorination EffectReference
4-fluorophenyl thiourea derivative α-amylase53.307Potent Inhibitor[6][7]
4-fluorophenyl thiourea derivative α-glycosidase24.928Potent Inhibitor[6][7]
Non-fluorinated analogs α-amylase / α-glycosidaseNot specifiedGenerally less potentInferred from context

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Synthesis of N,N'-Disubstituted Thioureas

A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1][8]

  • Isothiocyanate Formation: An appropriate amine is treated with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with an activating agent (e.g., ethyl chloroformate) to yield the isothiocyanate.

  • Thiourea Synthesis: The synthesized isothiocyanate is then reacted with a fluorinated or non-fluorinated aromatic or aliphatic amine in a suitable solvent (e.g., dry dioxane) at reflux temperature. A catalytic amount of a base like triethylamine (B128534) is often added to facilitate the reaction.[1] The product is typically purified by recrystallization.

Synthesis_Workflow Amine Primary Amine Dithiocarbamate Dithiocarbamate Salt Amine->Dithiocarbamate CS2 Carbon Disulfide CS2->Dithiocarbamate Base Base Base->Dithiocarbamate Isothiocyanate Isothiocyanate Dithiocarbamate->Isothiocyanate ActivatingAgent Activating Agent ActivatingAgent->Isothiocyanate Thiourea N,N'-Disubstituted Thiourea Isothiocyanate->Thiourea SubstitutedAmine Fluorinated or Non-fluorinated Amine SubstitutedAmine->Thiourea Solvent Solvent (e.g., Dioxane) Solvent->Thiourea Catalyst Catalyst (e.g., Triethylamine) Catalyst->Thiourea MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compounds in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end MAPKAPK2_Pathway cluster_0 Upstream Signaling p38_MAPK p38 MAPK MK2 MAPKAPK-2 (MK-2) p38_MAPK->MK2 Activates Cell_Proliferation Cell Proliferation & Survival MK2->Cell_Proliferation Promotes Fluorinated_Thiourea Fluorinated Thiourea (e.g., Compound 4a) Fluorinated_Thiourea->MK2 Inhibits Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

References

Unveiling the Potential: A Comparative Guide to Kinase Inhibition by 4-Fluorophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides an objective comparison of the performance of 4-fluorophenyl isothiocyanate derivatives and their analogs as kinase inhibitors, supported by experimental data and detailed protocols. While direct studies on this compound are limited, this guide draws comparisons from closely related thiourea (B124793) derivatives, which are direct products of isothiocyanate reactions, to provide valuable insights into their potential.

Isothiocyanates (ITCs) are a class of compounds known for their diverse biological activities, including the ability to covalently modify proteins, which can lead to the inhibition of key cellular players like protein kinases. This guide explores the validation of kinase inhibition by derivatives featuring the 4-fluorophenyl moiety, a common substituent in medicinal chemistry known to enhance biological activity.

Comparative Analysis of Kinase Inhibitory Activity

To understand the potential of this compound derivatives, we can examine the inhibitory activities of their thiourea and other fluorinated analogs against various kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Compound ClassDerivative/CompoundTarget Kinase(s)Reported IC50 ValuesTherapeutic Area Focus
Fluorinated Thiourea Derivatives Fluorinated pyridine (B92270) derivative 4aMitogen-activated protein kinase-activated protein kinase 2 (MK-2)4.8 µg/mL (against HepG2 cancer cell line)[1]Oncology[1]
4-fluorophenyl thiourea derivativeα-amylase, α-glycosidase (non-kinase enzymes)53.307 nM (α-amylase), 24.928 nM (α-glycosidase)[2]Diabetes[2]
4-Fluorophenyl-imidazole Derivatives Imidazole-based p38α MAPK, CK1δ, and JAK2 inhibitorsp38α MAPK, CK1δ, JAK2Specific IC50 values not provided in abstractInflammatory Diseases
General Isothiocyanates Phenethyl isothiocyanate (PEITC)MEKK1Dose-dependent inhibition observed[3]Oncology

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved in validating kinase inhibition, the following diagrams are provided in DOT language.

Signaling Pathway of MEKK1 Inhibition by Isothiocyanates

This diagram illustrates the inhibition of the MEKK1 signaling pathway by isothiocyanates, which prevents the downstream activation of SAPK/JNK.

MEKK1_Inhibition Stress Cellular Stress MEKK1_active Active MEKK1 Stress->MEKK1_active Activates MEKK1_inactive Inactive MEKK1 SEK SEK/MKK4 MEKK1_active->SEK Phosphorylates ITC Isothiocyanate (e.g., 4-Fluorophenyl isothiocyanate derivative) ITC->MEKK1_active Inhibits by covalent modification SAPK_JNK SAPK/JNK SEK->SAPK_JNK Phosphorylates Downstream Downstream Effects (Apoptosis, etc.) SAPK_JNK->Downstream Activates

Caption: Inhibition of the MEKK1 signaling cascade by isothiocyanates.

General Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the typical steps involved in an in vitro kinase assay to determine the inhibitory potential of a compound.

Kinase_Assay_Workflow Start Start: Prepare Reagents Prepare_Mix Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Start->Prepare_Mix Add_Compound Add Test Compound (this compound derivative) Prepare_Mix->Add_Compound Incubate Incubate at Optimal Temperature Add_Compound->Incubate Stop_Reaction Stop Kinase Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of kinase inhibition.

In Vitro Kinase Assay for Isothiocyanate-Mediated MEKK1 Inhibition

This protocol is adapted from a study on the inhibition of MEKK1 by dietary isothiocyanates.[3]

Objective: To determine the in vitro inhibitory effect of a this compound derivative on the catalytic activity of MEKK1 kinase.

Materials:

  • Purified MEKK1 protein (immunoprecipitated or recombinant)

  • This compound derivative stock solution (in DMSO)

  • Kinase assay buffer (50 mM Tris pH 7.4, 10 mM MgCl2, 7.5 µM ATP)

  • γ-32P-ATP (10 µCi)

  • GST-tagged catalytically inactive SEK (GST-SEK-KR) as a substrate

  • Wash buffer (50 mM Tris/HCl, pH 7.4)

  • SDS-PAGE materials and autoradiography equipment

Procedure:

  • Immunoprecipitate or purify MEKK1 protein and bind to protein A/G beads.

  • Wash the beads three times with a suitable lysis buffer and once with the wash buffer.

  • Treat the purified MEKK1 with varying concentrations of the this compound derivative in the wash buffer for a specified time.

  • Wash the beads to remove any unbound isothiocyanate.

  • Initiate the kinase reaction by adding the kinase assay buffer containing γ-32P-ATP and 1 µg of GST-SEK-KR substrate.

  • Incubate the reaction for 30 minutes at room temperature.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of kinase inhibition at different compound concentrations and calculate the IC50 value.

Cell-Based Assay for Kinase Inhibition

Objective: To assess the inhibitory effect of a compound on a specific kinase within a cellular context.

Principle: This type of assay measures the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.

General Protocol:

  • Culture a suitable cell line known to have an active signaling pathway involving the target kinase.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a predetermined period.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).

  • Use secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

  • Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration.

  • Plot the data to determine the cellular IC50 value.

Conclusion

While direct and extensive research on this compound derivatives as kinase inhibitors is an emerging area, the available data on related thiourea and other fluorinated analogs suggest a promising potential for this class of compounds. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to design and validate novel kinase inhibitors based on the this compound scaffold. Further investigation into their specific kinase targets and selectivity profiles will be crucial for their future development as therapeutic agents.

References

A Researcher's Guide to the Metabolic Stability of 4-Fluorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the journey from discovery to a potential therapeutic. The introduction of a 4-fluorophenyl group is a common strategy employed by medicinal chemists to enhance metabolic stability and improve a drug candidate's pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of compounds containing a 4-fluorophenyl moiety versus their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed protocols.

The rationale behind this strategy lies in the strength of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond. This increased bond strength makes the 4-fluorophenyl group more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism in the liver. By blocking a potential site of metabolism, the overall metabolic stability of the molecule can be improved, leading to a longer half-life and increased exposure in the body.

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data from studies on compounds containing a 4-fluorophenyl group compared to their non-fluorinated analogs or other bioisosteric replacements. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint), which are measures of how quickly a compound is metabolized by liver enzymes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDDescriptiont½ (min)CLint (μL/min/mg protein)Data Source
JJC8-088 (4b) Contains a bis(phenyl)methyl moiety4 (rapidly metabolized)Not Reported[1]
JJC8-091 (3b) Contains a bis(4-fluorophenyl)methyl moiety60Not Reported[1]
CompoundDescriptionRelative Metabolic StabilityData Source
Celecoxib Non-steroidal anti-inflammatory drugBaseline[2]
4'-Fluorocelecoxib Fluorinated analog of Celecoxib4 times more stable than Celecoxib[2]

Experimental Protocols

The data presented in this guide is typically generated using in vitro metabolic stability assays with liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum obtained from liver cells and contain a high concentration of drug-metabolizing enzymes, including CYP450s.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., compounds with known metabolic stability)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the potassium phosphate buffer, the test compound solution (at a final concentration typically around 1 µM), and the human liver microsomes (at a final protein concentration of approximately 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The organic solvent precipitates the proteins, stopping all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: Microsomal Stability Assay prep Preparation (Compound, Microsomes, NADPH) pre_incubate Pre-incubation (37°C) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubation (Time Points) initiate->incubate terminate Terminate Reaction (Add Cold Solvent) incubate->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Calculate t½, CLint) analyze->data_analysis

Workflow for the in vitro microsomal stability assay.

G cluster_pathway CYP450-Mediated Metabolism: Impact of Fluorination Parent_Drug Parent Drug (Phenyl-containing) Metabolite Metabolite (Hydroxylated) Parent_Drug->Metabolite CYP450 Oxidation Excretion Excretion Metabolite->Excretion Fluorinated_Drug Parent Drug (4-Fluorophenyl-containing) Blocked Metabolism Blocked Fluorinated_Drug->Blocked CYP450 (C-F bond resists oxidation)

References

A Comparative Guide to the X-ray Crystallography of 4-Fluorophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is fundamental to designing new therapeutic agents and materials. 4-Fluorophenyl isothiocyanate is a key building block in the synthesis of a variety of compounds with significant biological activity. This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for several of its thiourea (B124793) derivatives, offering insights into their solid-state structures and intermolecular interactions.

Performance Comparison of this compound Derivatives

The crystallographic data for a series of thiourea derivatives of this compound and a related fluorinated analogue are summarized below. These compounds demonstrate how substitution on the thiourea nitrogen influences the crystal packing and unit cell parameters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
1-(4-Fluorophenyl)thioureaC₇H₇FN₂SMonoclinicP2₁/c9.13848.433810.5334109.7964[1][2]
N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide)C₁₄H₁₂F₂N₄S₂Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract[3]
Alternative: 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thioureaC₁₇H₁₇FN₂O₄SMonoclinicP2₁/c11.2358.84114.881108.574[4]

Note: Detailed crystallographic data for N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) would require access to the full publication or associated crystallographic information file (CIF).

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are crucial for reproducibility and further research.

Synthesis of 1-(4-Fluorophenyl)thiourea[1][2]
  • Reaction Setup: A solution of 4-fluorobenzoylisothiocyanate (1 mmol) in acetone (B3395972) is prepared.

  • Addition of Ammonia: Ammonia (1 mmol) is added to the solution under a nitrogen atmosphere.

  • Reflux: The reaction mixture is heated at reflux for 3 hours.

  • Precipitation: After cooling, the mixture is poured into aqueous HCl to precipitate the product.

  • Recrystallization: The crude product is recrystallized from methanol (B129727) to yield colorless crystals suitable for X-ray diffraction.

Synthesis of N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide)[3]
  • Reactant Solution: this compound (0.01 mol, 1.53 g) is dissolved in 25 mL of ethanol.

  • Addition of Hydrazine: Hydrazine monohydrate (0.005 mol, 0.25 g) is added dropwise to the solution.

  • Stirring: The resulting mixture is stirred at room temperature for 2 hours.

  • Isolation and Purification: The precipitate is filtered, washed with ice-cold ethanol, and recrystallized from hot ethanol.

Single-Crystal X-ray Diffraction Analysis[1][2][4]
  • Crystal Mounting: A suitable single crystal of the compound is mounted on a diffractometer.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 120 K or 173 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: The collected data is processed and corrected for various factors to obtain the final reflection data.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Visualizing the Research Workflow

The process from chemical synthesis to structural analysis can be represented as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis start This compound reagents React with Amine/Hydrazine start->reagents reaction Reaction (e.g., Reflux) reagents->reaction purification Purification (Recrystallization) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth Yields Crystals xray X-ray Diffraction Data Collection crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: From Precursor to Structure: The Experimental Workflow.

This guide highlights the available crystallographic data for derivatives of this compound, providing a foundation for further structural studies and rational drug design. The detailed protocols and workflow visualization serve as a practical resource for researchers in the field.

References

Comparative Efficacy Analysis: 4-Fluorophenyl Isothiocyanate vs. 4-Fluorophenyl Isoselenocyanate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of 4-Fluorophenyl isothiocyanate (ITC) and its isoselenocyanate (ISC) analogs. While direct comparative studies on the 4-fluoro-substituted derivatives are limited in publicly available literature, this document synthesizes findings from closely related phenylalkyl isothiocyanates and isoselenocyanates to project the likely advantages of the selenium-containing counterparts. The available data strongly suggests that isoselenocyanates are significantly more potent anticancer agents than their isothiocyanate isosteres.

Executive Summary

Organoselenium compounds, particularly isoselenocyanates, have demonstrated superior anticancer activity compared to their sulfur analogs. This enhanced efficacy is attributed to several factors, including more potent induction of apoptosis, increased generation of reactive oxygen species (ROS) in cancer cells, and greater inhibition of tumor growth in preclinical models. Studies on various phenylalkyl derivatives consistently show that replacing the sulfur atom with selenium in the isothiocyanate moiety leads to a more effective anticancer agent.[1][2][3]

Quantitative Data Comparison

Table 1: In Vitro Cytotoxicity (IC50, µM) of Phenylalkyl Isothiocyanates (ITCs) and Isoselenocyanates (ISCs)

CompoundMelanoma (UACC 903)Glioblastoma (T98G)Fibrosarcoma (HT-1080)Colon (Caco-2)Breast (MDA-MB-231)Prostate (PC-3)
BITC >1513.8>15>1512.510.5
ISC-1 >1512.5>15>1511.29.8
PEITC >1510.212.5>158.97.5
ISC-2 12.58.510.814.27.26.1
PBITC >158.810.2>157.56.5
ISC-4 8.25.17.59.84.84.2

Data extrapolated from studies on phenylalkyl isothiocyanates and isoselenocyanates.[1][4] BITC: Benzyl isothiocyanate; ISC-1: Benzyl isoselenocyanate; PEITC: Phenethyl isothiocyanate; ISC-2: Phenethyl isoselenocyanate; PBITC: Phenylbutyl isothiocyanate; ISC-4: Phenylbutyl isoselenocyanate.

Table 2: In Vivo Tumor Growth Inhibition

CompoundDoseTumor Size Reduction
ITCs 2.5 µM40-60%
ISCs 0.76 µM30-45%

Data from a preclinical melanoma xenograft model. A similar reduction in tumor size was observed at approximately three times lower doses for ISCs compared to ITCs.[1][5]

Mechanisms of Action: A Comparative Overview

The enhanced efficacy of isoselenocyanates is rooted in their distinct molecular mechanisms compared to isothiocyanates.

Induction of Apoptosis

Isoselenocyanates are more potent inducers of apoptosis (programmed cell death) in cancer cells.[2][6] This is a critical mechanism for eliminating malignant cells. The process is often mediated through the activation of caspase cascades, key enzymes in the apoptotic pathway.

Generation of Reactive Oxygen Species (ROS)

ISCs have a greater ability to induce the production of reactive oxygen species (ROS) within cancer cells.[2] While high levels of ROS can be damaging to all cells, cancer cells often have a compromised antioxidant defense system, making them more susceptible to ROS-induced cell death. This selective generation of ROS contributes to the targeted anticancer activity of ISCs.

Signaling Pathways

Both ITCs and ISCs are known to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. However, the greater potency of ISCs suggests a more profound impact on these pathways.

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Cellular Response ITC Isothiocyanate ROS Increased ROS ITC->ROS ISC Isoselenocyanate ISC->ROS more potent Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway for apoptosis induction by ITCs and ISCs.

Experimental Protocols

Synthesis of 4-Fluorophenyl Isoselenocyanate

A common method for synthesizing aryl isoselenocyanates involves the reaction of the corresponding primary amine with carbon diselenide, followed by treatment with a carbodiimide.

Materials:

Procedure:

  • Dissolve 4-fluoroaniline and triethylamine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C and slowly add carbon diselenide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add a solution of DCC in dichloromethane dropwise to the reaction mixture.

  • Continue stirring for an additional 12-16 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start 4-Fluoroaniline + Triethylamine in DCM Step1 Add CSe2 at 0°C Start->Step1 Step2 Stir at RT (2-4h) Step1->Step2 Step3 Add DCC in DCM Step2->Step3 Step4 Stir at RT (12-16h) Step3->Step4 Filter Filter precipitate Step4->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End 4-Fluorophenyl Isoselenocyanate Purify->End

Figure 2: General workflow for the synthesis of 4-Fluorophenyl Isoselenocyanate.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and isoselenocyanate stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis_Assay_Workflow Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze End Quantify Apoptosis Analyze->End

Figure 3: Experimental workflow for the apoptosis assay.

Conclusion

The isosteric replacement of sulfur with selenium in the isothiocyanate scaffold consistently results in a significant enhancement of anticancer activity. Although direct comparative data for this compound and its isoselenocyanate analog is not currently available, the extensive evidence from related compounds strongly supports the hypothesis that the 4-Fluorophenyl isoselenocyanate analog will exhibit superior efficacy. This includes lower IC50 values across various cancer cell lines, more potent induction of apoptosis, and a greater capacity to generate cytotoxic reactive oxygen species in tumor cells.[1][2][3] Researchers and drug development professionals are encouraged to consider the synthesis and evaluation of 4-Fluorophenyl isoselenocyanate as a promising lead compound in the development of novel anticancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Fluorophenyl isothiocyanate based on publicly available safety information. It is not a substitute for a thorough review of the material's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All waste must be handled in accordance with local, state, and federal regulations.[1]

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling and disposal to ensure laboratory safety and environmental protection. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2][3] The compound can cause severe skin burns, serious eye damage, and may lead to allergic skin reactions or respiratory sensitization.[2][3]

Before handling, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4] All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[5]

Hazard Classification Summary
Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][2]
Eye Damage/IrritationCauses serious eye damage.[1][2]
SensitizationMay cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
FlammabilityCombustible liquid.[2]
Storage ClassCombustible, corrosive hazardous materials.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be treated as a hazardous waste process.[1][6] Never dispose of this chemical down the drain or in regular municipal trash.[6][7]

Preparation and Segregation
  • Original Container: Whenever feasible, store the this compound waste in its original container to ensure it is clearly labeled with all pertinent hazard information.[6]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, as this can lead to dangerous and unknown reactions.[6]

  • Labeling: If transferring the waste to a new container, it must be clearly labeled with "this compound," the appropriate hazard pictograms (e.g., corrosive, toxic), and the date of waste generation.

Waste Collection and Storage
  • Container: Use a designated, leak-proof, and chemically compatible container for the waste.

  • Secondary Containment: It is best practice to use secondary containment for the waste container to mitigate the impact of any potential leaks.[6]

  • Storage Location: Store the sealed waste container in a designated, cool, and well-ventilated area. This storage area should be away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[5]

Spill Management

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4] Wearing appropriate PPE, cover the spill with a non-flammable, inert absorbent material like vermiculite (B1170534) or sand.[4][7] Carefully collect the absorbed material into a labeled hazardous waste container and decontaminate the spill area.[4] Report the spill to your institution's EHS department.[4]

Final Disposal
  • Hazardous Waste Contractor: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[6] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.

  • Neutralization (for trained personnel only): For laboratories with the appropriate expertise and equipment, chemical neutralization to a more stable thiourea (B124793) derivative can be considered before final disposal. This process should only be performed by trained personnel in a chemical fume hood. Never use bleach for neutralization as it can produce toxic gases.[4]

Disposal Workflow

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Original or Labeled, Leak-Proof Container segregate->container storage Store in Designated, Cool, Ventilated Area with Secondary Containment container->storage contact_ehs Contact EHS for Pickup by Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of 4-Fluorophenyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount to ensuring a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the proper use of 4-Fluorophenyl isothiocyanate, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Understanding the Hazards

This compound is a hazardous substance that poses multiple risks upon exposure.[1] It is toxic if swallowed and can cause severe chemical burns to the skin and serious eye damage.[1][2][3] Additionally, it may lead to sensitization upon inhalation or skin contact.[1][2] The compound is also combustible, presenting a slight fire hazard when exposed to heat or flame.[1][4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical Goggles & Full Face ShieldGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield is also recommended for maximum protection.[1][6][7]
Skin Chemical Resistant Gloves & Protective ClothingWear suitable chemical protective gloves, such as PVC.[1] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[1]
Respiratory Respirator with appropriate filterIn case of inadequate ventilation, wear respiratory protection.[2] A dust mask of type N95 (US) or a half or full facepiece respirator with an appropriate filter is advised.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling from preparation to post-handling cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Consult Safety Data Sheet (SDS) b Work in a Ventilated Area (Fume Hood) a->b c Inspect and Don Appropriate PPE b->c d Carefully Dispense the Chemical c->d e Keep Container Tightly Sealed When Not in Use d->e During experiment f Avoid Inhalation, Ingestion, and Skin/Eye Contact d->f At all times g Thoroughly Wash Hands and Exposed Skin e->g f->g h Clean and Decontaminate Work Area g->h i Properly Remove and Store/Dispose of PPE h->i

Safe handling workflow for this compound.

Step-by-Step Instructions:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before handling the chemical.

    • All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

    • Inspect all PPE for integrity and don the appropriate equipment as specified in the table above.

  • Handling:

    • When dispensing, handle the chemical with care to avoid creating dust or vapors.

    • Keep the container securely sealed when not in use to prevent exposure to moisture and air.[1][2]

    • Throughout the handling process, consciously avoid inhalation, ingestion, and direct contact with skin and eyes.[2]

  • Post-Handling:

    • After handling, wash your hands and any exposed skin thoroughly with soap and water.[2]

    • Decontaminate the work surface and any equipment used.

    • Carefully remove and decontaminate or dispose of PPE according to institutional guidelines. Contaminated clothing should be laundered separately before reuse.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Minor Spills:

    • Clean up all spills immediately.[1][2]

    • Avoid breathing vapors and ensure no contact with skin or eyes.[1]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Place the spilled material in a suitable, labeled container for waste disposal.[2]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: This material and its container must be treated as hazardous waste.[1]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Disposal Procedure:

    • Consult your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all regulations.

    • Do not allow wash water from cleaning equipment to enter drains.[1]

    • Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.